Tristearin-d40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2,52D2,53D2,54D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-FYQZPCQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Tristearin-d40 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tristearin-d40, a deuterated form of tristearin, for its application in advanced research settings. This document details its chemical properties, its critical role as an internal standard and metabolic tracer, and provides generalized experimental protocols for its use in quantitative lipid analysis.
Introduction to this compound
This compound is a stable isotope-labeled triglyceride in which 40 hydrogen atoms have been replaced by deuterium. It is the deuterium-labeled counterpart of Tristearin (Glycerol tristearate), a triglyceride derived from three units of stearic acid.[1][2] The heavy isotope labeling makes this compound an invaluable tool in analytical and metabolic research, particularly in studies employing mass spectrometry and nuclear magnetic resonance (NMR). Its primary applications are as a tracer to study metabolic pathways and as an internal standard for the precise quantification of lipids in complex biological samples.[1]
The core principle behind its use as an internal standard lies in isotope dilution mass spectrometry. A known amount of this compound is added to a sample at the beginning of the experimental workflow. Because it is chemically identical to its non-deuterated counterpart, it experiences the same processing variations, such as sample loss during extraction and differences in ionization efficiency. By comparing the signal of the endogenous analyte to the known quantity of the deuterated standard, researchers can achieve highly accurate and reproducible quantification.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₅₇D₁₁₀O₆ | [2][3] |
| Molecular Weight | 1002.16 g/mol | [2][3] |
| CAS Number | 33048-69-0 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | [3] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years | [3] |
Applications in Research
This compound serves two primary roles in the research landscape: as an internal standard for quantitative analysis and as a metabolic tracer to study lipid metabolism in vivo and in vitro.
Internal Standard in Lipidomics
In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. Deuterated lipids, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based lipid analysis.[2] By "spiking" a known quantity of the deuterated standard into a biological sample before any processing steps, any variability introduced during sample preparation and analysis can be normalized.[2] This allows for the correction of matrix effects, which are a common source of error in the analysis of complex biological samples.
Metabolic Tracer
As a stable isotope-labeled tracer, this compound can be used to track the metabolic fate of dietary triglycerides.[4] Researchers can administer this compound and subsequently measure the incorporation of deuterium into various lipid pools and metabolites over time. This approach provides valuable insights into processes such as lipolysis, fatty acid uptake and oxidation, and the secretion of very low-density lipoprotein (VLDL) triglycerides from the liver.[4]
Experimental Protocols
While specific protocols may vary depending on the experimental aims and the nature of the sample, the following provides a detailed, generalized methodology for the use of this compound as an internal standard for the quantification of triglycerides in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound
-
LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, chloroform, methyl-tert-butyl ether (MTBE))
-
LC-MS grade water
-
Formic acid and ammonium acetate
-
High-purity non-deuterated tristearin for calibration standards
-
Biological matrix (e.g., plasma)
-
Centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream or SpeedVac)
-
LC-MS/MS system
Procedure
-
Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., chloroform/methanol mixture) at a concentration of approximately 1 mg/mL. Store at -20°C.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting a stock solution of non-deuterated tristearin. Each calibration standard should be spiked with the same amount of the Internal Standard Stock Solution that will be added to the experimental samples.
-
-
Sample Preparation (Lipid Extraction from Plasma):
-
Sample Aliquoting: In a clean glass tube, add a defined volume of the plasma sample (e.g., 50 µL).
-
Spiking with Internal Standard: Add a precise volume of the this compound Internal Standard Stock Solution to each plasma sample. Vortex briefly.
-
Protein Precipitation and Lipid Extraction (MTBE Method):
-
Add cold methanol to the sample to precipitate proteins. Vortex for 10 seconds.
-
Add MTBE and vortex vigorously for 1 minute.
-
Incubate the mixture for 15 minutes at room temperature on a shaker.
-
Add LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the lipids to a new clean tube.
-
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water). Vortex and transfer to an LC-MS autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a C18 reversed-phase column suitable for lipid separation. Use a gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate and formic acid to achieve good separation of triglycerides.
-
Mass Spectrometry Detection: Utilize electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for the specific precursor and product ions of both endogenous tristearin and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous tristearin and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the non-deuterated tristearin standards.
-
Determine the concentration of tristearin in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
Caption: General experimental workflow for lipid quantification using a deuterated internal standard.
Caption: Conceptual workflow for a metabolic tracer study using this compound.
References
An In-depth Technical Guide to Tristearin-d40
This technical guide provides a comprehensive overview of the molecular characteristics of Tristearin-d40, a deuterated form of Tristearin. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document details the compound's molecular weight and structure and illustrates its application as an internal standard in analytical methodologies.
Quantitative Molecular Data
The physical and chemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart, Tristearin.
| Property | This compound | Tristearin |
| Chemical Formula | C₅₇D₁₁₀O₆[1] | C₅₇H₁₁₀O₆[2][3][4][5][6][7] |
| Molecular Weight | 1002.16 g/mol | ~891.48 g/mol [4][6][7] |
| Synonyms | - | Glyceryl tristearate, Stearin, Trioctadecanoin[8][3][4][6][7] |
| CAS Number | 33048-69-0 | 555-43-1[3][4] |
Molecular Structure
This compound is a triglyceride derived from the esterification of glycerol with three molecules of deuterated stearic acid. In this isotopically labeled compound, all 110 hydrogen atoms of the three stearic acid chains and the glycerol backbone are replaced with deuterium atoms.
Caption: Molecular composition of this compound.
Experimental Applications and Workflow
This compound, as a stable isotope-labeled compound, is primarily utilized as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] The incorporation of deuterium atoms results in a distinct mass difference between the analyte (Tristearin) and the internal standard (this compound), while maintaining nearly identical chemical and physical properties. This allows for accurate quantification of the analyte in complex biological matrices by correcting for variations during sample preparation and analysis.
The following diagram illustrates a typical experimental workflow for the quantification of Tristearin in a biological sample using this compound as an internal standard via LC-MS.
Caption: LC-MS quantification workflow using an internal standard.
References
- 1. alfagen.com.tr [alfagen.com.tr]
- 2. Tristearin [webbook.nist.gov]
- 3. medkoo.com [medkoo.com]
- 4. Tristearin [drugfuture.com]
- 5. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Tristearin [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
Deuterium-Labeled Tristearin: A Technical Guide for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of deuterium-labeled Tristearin (Tristearin-d105), a powerful tool in metabolic research and drug development. This document details its properties, synthesis, and key applications, with a focus on its use as an internal standard and a metabolic tracer. It also provides detailed experimental protocols and visual workflows to facilitate its integration into research settings.
Core Concepts: The Utility of Deuterium Labeling
Deuterium, a stable isotope of hydrogen, serves as an invaluable tracer in biological systems.[1][2] Its increased mass allows it to be distinguished from endogenous molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) without altering the fundamental chemical properties of the labeled molecule.[3] In drug development, deuterium labeling can enhance the metabolic stability of compounds, providing a strategic advantage in optimizing pharmacokinetic profiles.[3] Tristearin-d105, a deuterated version of the triglyceride Tristearin, is primarily utilized as a high-fidelity internal standard for quantitative analysis and as a tracer to elucidate the complex pathways of lipid metabolism.[3]
Data Presentation: Properties of Tristearin vs. Tristearin-d105
The physical and chemical properties of Tristearin and its deuterated analogue are summarized below for easy comparison. This data is essential for accurate experimental design and data interpretation.
| Property | Tristearin (Unlabeled) | Tristearin-d105 (Deuterium Labeled) |
| Synonyms | Glyceryl tristearate, Trioctadecanoin | Glycerol tristearate-d105, Trioctadecanoin-d105 |
| Molecular Formula | C₅₇H₁₁₀O₆ | C₅₇H₅D₁₀₅O₆ |
| Molecular Weight | 891.48 g/mol | 997.13 g/mol [4] |
| Appearance | White to off-white solid or powder | Crystalline solid |
| Melting Point | ~70–73°C | Not explicitly stated, but expected to be similar to unlabeled form. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | Soluble in chloroform (~10 mg/ml) |
| Deuterium Incorporation | N/A | ≥99% deuterated forms (d₁-d₁₀₅); ≤1% d₀ |
| Storage | Room temperature | -20°C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Tristearin-d105 and its application in quantitative lipidomics.
Synthesis of Deuterium-Labeled Tristearin (Tristearin-d105)
The synthesis of Tristearin-d105 is achieved through the esterification of deuterated stearic acid (stearic acid-d35) with glycerol. This process can be effectively catalyzed by lipases in a solvent-free medium, which offers high yield and purity.[5]
Materials:
-
Stearic acid-d35
-
Glycerol-d8 (for fully deuterated backbone) or unlabeled glycerol
-
Immobilized lipase (e.g., Novozym 435)[6]
-
1,1'-Carbonyldiimidazole (CDI)[7]
-
Anhydrous reaction vessel
-
Vacuum oven
Protocol:
-
Activation of Deuterated Stearic Acid:
-
In an anhydrous reaction vessel, dissolve stearic acid-d35 in an appropriate solvent.
-
Add 1,1'-Carbonyldiimidazole (CDI) to the solution to activate the carboxylic acid group. This reaction forms a highly reactive acyl-imidazole intermediate.[7]
-
-
Esterification:
-
Introduce glycerol (or glycerol-d8 for a fully labeled molecule) to the reaction mixture.
-
Add the immobilized lipase to catalyze the esterification reaction. A typical molar ratio of glycerol to stearic acid is 1:3.[6]
-
-
Reaction Conditions:
-
Purification:
-
After the reaction is complete, the immobilized lipase can be removed by filtration.
-
The resulting Tristearin-d105 is then purified from any remaining reactants or byproducts using techniques such as column chromatography.
-
-
Characterization:
Quantitative Analysis of Fatty Acids by GC-MS Using Tristearin-d105 as an Internal Standard
Tristearin-d105 can be used as an internal standard for the accurate quantification of fatty acids in biological samples. The triglyceride is first hydrolyzed to release deuterated stearic acid, which serves as the internal standard for the analysis of other fatty acids.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Tristearin-d105 solution of known concentration
-
Methanol, HPLC grade[8]
-
Hexane or Iso-octane, HPLC grade[8]
-
Hydrochloric acid (HCl)[8]
-
Boron trifluoride (BF₃) in methanol (14%) for derivatization
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system
Protocol:
-
Sample Preparation and Internal Standard Spiking:
-
To a known amount of the biological sample (e.g., 100 µL of plasma), add a precise volume of the Tristearin-d105 internal standard solution.
-
-
Lipid Extraction and Hydrolysis:
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
The extracted lipids, including the Tristearin-d105, are then subjected to acid-catalyzed hydrolysis (e.g., with methanolic HCl) to release the free fatty acids, including stearic acid-d35 from the internal standard.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The resulting free fatty acids are converted to their more volatile methyl esters (FAMEs) by adding BF₃-methanol and heating at 100°C for 30 minutes.
-
After cooling, add saturated NaCl solution and extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract containing the FAMEs into the GC-MS.
-
The GC separates the different FAMEs based on their volatility and polarity.
-
The mass spectrometer detects the FAMEs. The endogenous fatty acids will be detected at their respective mass-to-charge ratios (m/z), while the deuterated stearic acid methyl ester will be detected at a higher m/z.
-
-
Quantification:
-
Create a standard curve using known concentrations of unlabeled fatty acid standards and a fixed concentration of the deuterated internal standard.
-
The concentration of each endogenous fatty acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[9]
-
Signaling Pathways and Metabolic Fate
Tristearin is hydrolyzed in the digestive tract into glycerol and stearic acid.[10][11] Stearic acid, a saturated fatty acid, is not merely a component of triglycerides but also an active signaling molecule that can influence key metabolic pathways. Deuterium-labeled Tristearin allows researchers to trace the metabolic fate of its stearic acid component and investigate its impact on these pathways.
SREBP-1c and mTOR Signaling
Stearic acid has been shown to activate the sterol regulatory element-binding protein-1c (SREBP-1c) and the mechanistic target of rapamycin (mTOR) signaling pathways.[12][13] SREBP-1c is a master transcriptional regulator of lipogenesis, while mTOR is a central controller of cell growth and metabolism.[14][15][16][17][18][19][20] The activation of these pathways by stearic acid can lead to increased synthesis of triglycerides and other lipids.[12]
Caption: Metabolic fate of Tristearin and activation of downstream signaling.
Experimental Workflow for Metabolic Tracing
The following workflow outlines a typical experiment to trace the metabolic fate of deuterium-labeled Tristearin and its incorporation into cellular lipids.
Caption: Workflow for a metabolic tracing study using deuterium-labeled Tristearin.
Conclusion
Deuterium-labeled Tristearin is a versatile and powerful tool for researchers in the fields of metabolism, drug discovery, and nutritional science. Its utility as a high-precision internal standard ensures accurate quantification of lipids, while its role as a metabolic tracer provides deep insights into the intricate pathways of lipid synthesis and signaling. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively utilize this valuable compound in their studies, ultimately advancing our understanding of metabolic health and disease.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. larodan.com [larodan.com]
- 5. Synthesis and characterization of {sup 13}C{sub 3}-tristearin (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic Acid Activates the PI3K-mTOR-4EBP1/S6K and mTOR-SREBP-1 Signaling Axes through FATP4-CDK1 To Promote Milk Synthesis in Primary Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sestrins Interact with GATOR2 to Negatively Regulate the Amino-Acid-Sensing Pathway Upstream of mTORC1 [dspace.mit.edu]
- 17. The Sestrins Interact with GATOR2 to Negatively Regulate the Amino-Acid-Sensing Pathway Upstream of mTORC1 [agris.fao.org]
- 18. primo.pugetsound.edu [primo.pugetsound.edu]
- 19. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sestrins inhibit mTORC1 kinase activation through the GATOR complex. | Semantic Scholar [semanticscholar.org]
Technical Guide: Physical and Chemical Characteristics of Tristearin-d40
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin-d40 is a deuterated form of Tristearin, a triglyceride derived from three units of stearic acid. As a stable isotope-labeled compound, this compound serves as a valuable tracer in metabolic research, particularly in the fields of lipidomics and drug development. Its use in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracking and quantification of triglyceride metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its application in research settings.
Physicochemical Properties
The physical and chemical properties of this compound are primarily derived from its non-deuterated counterpart, Tristearin. The primary difference lies in its molecular weight due to the substitution of 40 hydrogen atoms with deuterium.
Table 1: Physical and Chemical Properties of this compound and Tristearin
| Property | This compound | Tristearin | Reference |
| Molecular Formula | C₅₇D₁₁₀O₆ | C₅₇H₁₁₀O₆ | [1] |
| Molecular Weight | ~1002.16 g/mol | 891.48 g/mol | [1] |
| Appearance | White to off-white solid | White, odorless powder or crystals | [2] |
| Melting Point | Not explicitly stated, but expected to be similar to Tristearin | 54-72.5 °C (polymorphic) | [3] |
| Solubility | Soluble in chloroform, benzene, hot alcohol; Insoluble in water | Soluble in chloroform (100 mg/mL), benzene, hot alcohol; Insoluble in water or cold alcohol | [2][4] |
| Purity (typical) | ≥99% | Not applicable | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for its quantification in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a key analytical technique for this compound. A certificate of analysis for a commercial sample of this compound confirms its structure and isotopic labeling.[1] Due to the extensive deuteration, the ¹H NMR spectrum of this compound is significantly simplified compared to that of Tristearin, showing signals only for the non-deuterated positions.
For comparison, the ¹H NMR spectrum of Tristearin in CDCl₃ typically shows the following characteristic peaks:
-
~4.1-4.3 ppm: Multiplet corresponding to the -CH₂- protons of the glycerol backbone.
-
~2.3 ppm: Triplet corresponding to the α-methylene protons (-CH₂-COO-) of the stearic acid chains.
-
~1.6 ppm: Multiplet corresponding to the β-methylene protons (-CH₂-CH₂-COO-) of the stearic acid chains.
-
~1.2-1.4 ppm: A large, broad signal corresponding to the bulk of the methylene protons of the fatty acid chains.
-
~0.88 ppm: Triplet corresponding to the terminal methyl protons (-CH₃) of the stearic acid chains.[2]
The ¹³C NMR spectrum of Tristearin in CDCl₃ shows characteristic peaks for the carbonyl carbons (~173 ppm), glycerol backbone carbons (~62 and 69 ppm), and the various methylene and methyl carbons of the stearic acid chains.[2]
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for tracing and quantifying this compound and its metabolic products in biological matrices. The significant mass difference between this compound and endogenous, non-labeled triglycerides allows for clear differentiation and accurate measurement.
Table 2: Mass Spectrometry Data for Tristearin
| Technique | Key Fragments (m/z) | Reference |
| Electron Ionization (EI)-MS | 890 (M+), fragments corresponding to the loss of one or more fatty acid chains. | [2] |
For this compound, the molecular ion peak will be shifted to a higher m/z value, corresponding to its increased molecular weight.
Experimental Protocols
The primary application of this compound is as a tracer in studies of lipid metabolism. Below are generalized protocols for its use in in vivo studies, which can be adapted based on specific research questions and experimental models.
In Vivo Tracer Administration and Sample Collection
This protocol outlines the general steps for an in vivo study in an animal model to trace the metabolism of this compound.
Methodology:
-
Tracer Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., corn oil, intralipid). The concentration should be determined based on the animal model and the specific aims of the study.[5]
-
Animal Preparation: House animals under controlled conditions and fast overnight to ensure a basal metabolic state before tracer administration.
-
Tracer Administration: Administer the this compound suspension to the animals, typically via oral gavage to mimic dietary fat absorption.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C. At the end of the experiment, euthanize the animals and collect tissues of interest.
-
Lipid Extraction: Perform lipid extraction from plasma and tissue homogenates using a standard method such as the Folch or Bligh-Dyer procedure.[6][7]
-
Mass Spectrometry Analysis: Analyze the lipid extracts using LC-MS/MS or GC-MS to quantify the enrichment of deuterium in different lipid species.
-
Data Analysis: Calculate the rate of appearance and disappearance of the tracer to determine metabolic fluxes.[8][9]
Lipid Extraction from Plasma (Folch Method)
A robust lipid extraction is critical for accurate downstream analysis.
Methodology:
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent compatible with the subsequent mass spectrometry analysis (e.g., methanol/chloroform 1:1).
Quantitative Analysis by Isotope Dilution Mass Spectrometry
This compound can be used as an internal standard for the accurate quantification of endogenous triglycerides.
Methodology:
-
Spiking: Add a precise amount of this compound (internal standard) to the biological sample before any sample processing.[10][11]
-
Homogenization: Thoroughly mix the sample to ensure equilibration between the internal standard and the endogenous analyte.
-
Lipid Extraction: Perform lipid extraction as described in section 3.2.
-
Mass Spectrometry Analysis: Analyze the sample by LC-MS/MS or GC-MS, monitoring the specific mass transitions for both the endogenous triglyceride and this compound.
-
Quantification: The concentration of the endogenous triglyceride is calculated based on the known concentration of the added internal standard and the measured peak area ratio of the analyte to the internal standard.
Applications in Drug Development
The use of this compound and other stable isotope-labeled lipids is integral to various stages of drug development.
-
Pharmacokinetic Studies: Deuterium substitution can alter the pharmacokinetic properties of a molecule. While this compound is primarily a tracer, its use helps in understanding the broader impact of deuteration on drug metabolism.[12]
-
Target Engagement and Efficacy Studies: By tracing metabolic pathways, researchers can determine if a drug candidate is hitting its intended target and eliciting the desired metabolic effect. For example, a drug designed to inhibit fatty acid synthesis can be evaluated by measuring the reduced incorporation of deuterium from a tracer into newly synthesized lipids.[12]
-
Toxicity and Off-Target Effects: Metabolic flux analysis can reveal unintended alterations in metabolic pathways, providing early indicators of potential toxicity or off-target effects of a drug.[13]
Conclusion
This compound is a powerful tool for researchers and scientists in the field of lipid metabolism and drug development. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable precise and reliable tracing of triglyceride metabolic pathways. The experimental workflows provided in this guide offer a foundation for designing and executing robust studies to investigate lipid metabolism in health and disease, and to evaluate the efficacy and safety of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 6. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. 2024 Ocean Sciences Meeting [agu.confex.com]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Tristearin-d40: A Technical Guide for Researchers in Drug Development and Lipidomics
An In-depth Whitepaper on the Application of Tristearin-d40 as an Internal Standard in Mass Spectrometry-Based Lipidomics
This technical guide provides essential information on this compound, a deuterated triglyceride, for researchers, scientists, and professionals involved in drug development and lipid analysis. This document covers its chemical properties, supplier information, and detailed experimental protocols for its use as an internal standard in quantitative lipidomics.
Core Technical Data
This compound is the deuterium-labeled form of Tristearin, a triglyceride derived from three units of stearic acid.[1] Its isotopic purity makes it an ideal internal standard for accurate quantification of triglycerides and other lipid species in complex biological matrices by mass spectrometry.[1]
| Property | Value | Source |
| CAS Number | 33048-69-0 | [1][2] |
| Chemical Name | Octadecanoic-d35 acid, 1,2,3-propanetriyl-d5 ester | [2] |
| Molecular Formula | C57D110O6 | [3] |
| Molecular Weight | 1002.16 g/mol | [3] |
| Appearance | Solid | - |
| Purity | Typically ≥98% | [3] |
Supplier Information
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The following table lists some of the key suppliers.
| Supplier | Product Name | Catalog Number (Example) |
| MedChemExpress | This compound | HY-127035S2 |
| Sigma-Aldrich | This compound | AABH9A9562FA |
| InvivoChem | This compound | V48425 |
| Chem-Impex International | Tristearin | - |
| Santa Cruz Biotechnology, Inc. | Glyceryl tristearate | - |
Application in Lipidomics: A Quantitative Workflow
This compound serves as a crucial internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics to correct for variations during sample preparation and analysis, ensuring accurate and reproducible quantification of triglycerides.[4][5] The general workflow for a lipidomics experiment using this compound is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a typical lipidomics experiment utilizing this compound.
Lipid Extraction from Biological Samples
The choice of extraction method is critical for comprehensive lipid recovery. The Folch and Bligh & Dyer methods are two of the most widely used and validated protocols for total lipid extraction.[6][7][8]
a) Modified Folch Method [7][8][9]
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
-
Phase Separation: Filter or centrifuge the homogenate to recover the liquid phase. Add 0.2 volumes (e.g., 4 mL) of a 0.9% NaCl solution to the liquid phase. Vortex briefly and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
b) Bligh & Dyer Method [6][10][11]
-
Monophasic Mixture: For a 1 mL aqueous sample (e.g., cell suspension, plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.
-
Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of water and vortex again. Centrifuge at 1000 rpm for 5 minutes to induce phase separation.
-
Lipid Collection: The lower organic phase contains the extracted lipids.
-
Washing (Optional): For a cleaner preparation, the recovered bottom phase can be washed with an "authentic upper phase" prepared by running the procedure with water instead of a sample.[12]
-
Drying: Evaporate the solvent from the collected organic phase.
Sample Preparation for LC-MS/MS Analysis
-
Internal Standard Spiking: Prior to lipid extraction, spike the biological sample with a known amount of this compound solution. The amount should be optimized based on the expected concentration of endogenous triglycerides in the sample.
-
Reconstitution: After the lipid extract has been dried, reconstitute the lipid residue in a solvent compatible with the LC-MS system, such as a mixture of methanol, isopropanol, and/or acetonitrile.
LC-MS/MS Analysis of Triglycerides
-
Chromatographic Separation: Utilize a reverse-phase liquid chromatography (LC) system, typically with a C18 or C8 column, to separate the different lipid species based on their hydrophobicity.[5]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify the triglycerides of interest and the this compound internal standard.[13][14][15]
-
Precursor Ion: For triglycerides, the ammonium adduct [M+NH4]+ is commonly used as the precursor ion in positive ionization mode.
-
Product Ions: Fragmentation of the precursor ion will result in product ions corresponding to the neutral loss of the fatty acid chains, allowing for structural elucidation and quantification.[13]
-
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous triglycerides and the this compound internal standard from the extracted ion chromatograms.
-
Ratio Calculation: For each endogenous triglyceride, calculate the ratio of its peak area to the peak area of this compound.
-
Quantification: Determine the concentration of each triglyceride species by comparing the calculated peak area ratios to a calibration curve constructed using known concentrations of non-labeled triglyceride standards and a constant concentration of the this compound internal standard.[16] Software tools can be used to automate the process of internal standard-based normalization.[17][18]
Logical Relationships in Quantitative Lipidomics
The following diagram illustrates the logical flow and the critical role of an internal standard in achieving accurate quantification.
By adhering to these detailed protocols and understanding the principles of internal standard-based quantification, researchers can leverage this compound to achieve highly accurate and reproducible results in their lipidomics studies, ultimately advancing our understanding of the role of lipids in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 稳定同位素 | CAS 33048-69-0 | 美国InvivoChem [invivochem.cn]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid extraction by folch method | PPTX [slideshare.net]
- 8. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. tabaslab.com [tabaslab.com]
- 13. lcms.cz [lcms.cz]
- 14. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Lipidomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount. This pursuit of quantitative accuracy is fundamental to unraveling the complex roles of lipids in health and disease, from basic cellular signaling to the development of novel therapeutics. The analytical challenges inherent in lipidomics, such as sample loss during extraction and matrix effects in mass spectrometry, necessitate the use of robust internal standards. Among these, deuterated standards have emerged as the gold standard, providing a level of accuracy and reliability that is unmatched by other methods. This technical guide delves into the core principles of using deuterated standards in lipidomics, providing detailed experimental protocols, quantitative data comparisons, and visual representations of key lipid-related pathways.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of deuterated standards is isotope dilution mass spectrometry. In this technique, a known quantity of a deuterated lipid standard, which is chemically identical to the endogenous lipid of interest (the analyte) but has a greater mass due to the substitution of hydrogen atoms with deuterium, is added to a biological sample at the very beginning of the experimental workflow.[1] This "spiked" sample is then subjected to the entire analytical process, including extraction, derivatization (if necessary), and chromatographic separation, before final detection by a mass spectrometer.
Because the deuterated standard and the endogenous analyte share nearly identical physicochemical properties, they behave similarly during sample preparation, experiencing comparable losses and ionization efficiencies.[2] The mass spectrometer can easily differentiate between the analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, researchers can accurately quantify the analyte, effectively normalizing for variations that occur during sample handling and analysis.[1]
Advantages of Employing Deuterated Standards
The use of deuterated lipids as internal standards offers several critical advantages in quantitative lipidomics:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of analytes in the mass spectrometer, a phenomenon known as the matrix effect. Since deuterated standards co-elute with their endogenous counterparts during liquid chromatography (LC), they experience the same matrix effects, allowing for effective normalization of the analyte signal.[2]
-
Compensation for Sample Loss: Lipids can be lost at various stages of the experimental workflow, from extraction to sample transfer. By introducing the deuterated standard at the initial stage, any subsequent losses will proportionally affect both the standard and the analyte, ensuring the final calculated concentration remains accurate.[1]
-
Improved Precision and Accuracy: The stable isotope dilution method significantly enhances the precision and accuracy of quantification when compared to other methods that rely on external calibration curves or a single, non-isotopically labeled internal standard for a wide range of analytes.
Quantitative Data Presentation
The impact of using deuterated standards on the accuracy and reproducibility of lipid quantification is evident in the following tables. Table 1 presents representative concentrations of various fatty acids in human plasma, determined using deuterated internal standards. Table 2 provides a comparative overview of the performance of stable isotope-labeled standards versus other types of internal standards.
Table 1: Representative Concentrations of Free Fatty Acids in Human Plasma Quantified with Deuterated Standards [3]
| Fatty Acid | Abbreviation | Concentration (µg/mL) ± SD | Deuterated Standard Used |
| Palmitic Acid | C16:0 | 2500.7 ± 180.4 | Palmitic Acid-d3 |
| Stearic Acid | C18:0 | 1200.1 ± 95.2 | Stearic Acid-d3 |
| Oleic Acid | C18:1 | 3500.9 ± 250.6 | Oleic Acid-d2 |
| Linoleic Acid | C18:2 | 1800.5 ± 150.3 | Linoleic Acid-d4 |
| Arachidonic Acid | C20:4 | 800.2 ± 70.1 | Arachidonic Acid-d8 |
| Eicosapentaenoic Acid | C20:5 | 50.8 ± 6.2 | Eicosapentaenoic Acid-d5 |
| Docosahexaenoic Acid | C22:6 | 300.4 ± 25.9 | Docosahexaenoic Acid-d5 |
Table 2: Performance Comparison of Internal Standard Types [4]
| Performance Metric | Stable Isotope-Labeled Standards (e.g., Deuterated) | Odd-Chain Lipids |
| Accuracy | Considered the "gold standard" for accuracy. | Can provide good accuracy, but may not perfectly mimic the behavior of all endogenous lipids. |
| Precision | High precision due to close physicochemical similarity to the analyte. | Good precision, but can be influenced by differences in extraction and ionization efficiency. |
| Correction for Matrix Effects | Excellent correction as they co-elute with the analyte. | Moderate correction; elution times may differ more significantly. |
| Cost | Generally more expensive. | More cost-effective. |
| Availability | Not available for all lipid species. | More readily available or synthesizable. |
Experimental Protocols
The successful implementation of deuterated standards in a lipidomics workflow hinges on meticulous and consistent execution of experimental protocols. Below are detailed methodologies for common lipid extraction techniques, incorporating the use of deuterated internal standards.
Modified Folch Lipid Extraction
This method is a widely used technique for the extraction of total lipids from a variety of biological samples.[5]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.74% KCl)
-
Deuterated internal standard mix in a suitable solvent
-
Glass homogenizer or sonicator
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization: To a known amount of tissue or cell pellet in a glass tube, add a pre-determined volume of the deuterated internal standard mix.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenize the sample thoroughly on ice until a uniform suspension is achieved.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for the subsequent LC-MS analysis (e.g., isopropanol:acetonitrile:water).
Bligh and Dyer Lipid Extraction
This method is particularly suitable for samples with a high water content.[6]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Deuterated internal standard mix
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction: For each 1 mL of aqueous sample (e.g., plasma, cell suspension), add a known amount of the deuterated internal standard mix.
-
Add 3.75 mL of a 1:2 (v/v) chloroform:methanol solution and vortex thoroughly to create a single-phase mixture.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the sample at 1000 x g for 5 minutes to separate the phases.
-
Lipid Collection: The lower chloroform layer contains the lipids. Carefully aspirate and transfer this layer to a clean tube.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.
Methyl-tert-butyl ether (MTBE) Lipid Extraction
This method offers a faster and less toxic alternative to the chloroform-based extractions.[7]
Materials:
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Deuterated internal standard mix
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To the sample, add a known quantity of the deuterated internal standard mix.
-
Add methanol to the sample.
-
Add MTBE and vortex the mixture for 1 hour at room temperature.
-
Phase Separation: Add deionized water to induce phase separation and vortex briefly.
-
Centrifuge at 1000 x g for 10 minutes.
-
Lipid Collection: The upper organic phase contains the lipids. Carefully transfer this layer to a new tube.
-
Drying and Reconstitution: Evaporate the MTBE under nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
Visualization of Key Lipid-Related Pathways and Workflows
To provide a clearer understanding of the context in which lipidomics is applied and the logical flow of experiments, the following diagrams have been generated using the DOT language.
A typical experimental workflow for quantitative lipidomics using deuterated standards.
Insulin signaling cascade leading to glucose uptake and lipid synthesis.
References
- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 2. Insulin signaling to hepatic lipid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. tabaslab.com [tabaslab.com]
- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Tristearin-d40: An In-Depth Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Tristearin-d40 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring its suitability for use in demanding applications such as quantitative bioanalysis by mass spectrometry. This guide delves into the core components of a typical this compound CoA, explaining the significance of each data point and the methodologies used to obtain them.
Understanding the Core Data
A this compound CoA presents a variety of quantitative data that collectively ascertain the quality of the material. These results are typically summarized in clear, structured tables for easy interpretation and comparison.
Physicochemical Properties
This section outlines the basic physical and chemical characteristics of this compound. These properties are fundamental for its proper handling, storage, and use in experimental settings.
| Property | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₅₇H₇₀D₄₀O₆ | Conforms |
| Molecular Weight | 931.9 g/mol | 931.9 g/mol |
| Melting Point | 65-75 °C | 71.2 °C |
| Solubility | Soluble in Chloroform, Toluene | Conforms |
Analytical Data
This is the most critical section of the CoA, providing quantitative measures of the compound's purity and isotopic enrichment. These values are determined through a series of rigorous analytical tests.
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV (210 nm) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Residual Solvents | ¹H NMR | Conforms to ICH Q3C | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Identity Confirmation | ¹H NMR, Mass Spectrometry | Conforms to structure | Conforms |
Experimental Protocols: A Closer Look
The reliability of the data presented in a CoA is directly dependent on the robustness of the experimental methods used. Below are detailed protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
-
Objective: To confirm the chemical structure and determine the level of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: this compound is dissolved in a deuterated solvent (e.g., Chloroform-d).
-
¹H NMR: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons in the stearic acid chains confirms high isotopic enrichment. The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule.
-
¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight and provide a more precise measurement of isotopic distribution.[1]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Ionization: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Data Interpretation: The observed isotopic distribution is compared to the theoretical distribution for the desired level of deuteration. The relative intensities of the different isotopologue peaks are used to calculate the isotopic enrichment.[2]
-
Quality Control and Analysis Workflow
The generation of a Certificate of Analysis is the final step in a comprehensive quality control process. The following diagram illustrates the typical workflow for the analysis of this compound.
Caption: Workflow for this compound Quality Control and CoA Generation.
Conclusion
The Certificate of Analysis for this compound is more than just a document; it is a testament to the rigorous quality control measures undertaken to ensure the product's integrity. For scientists and researchers, a thorough understanding of the data presented and the methodologies employed is paramount for the success and reproducibility of their experiments. This guide provides the foundational knowledge to confidently interpret a this compound CoA and integrate this critical reagent into the drug development pipeline.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Triglyceride Metabolism: An In-depth Technical Guide to Isotopic Labeling with Tristearin-d40
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, understanding the dynamics of triglyceride metabolism is paramount. Isotopic labeling offers a powerful lens to trace the fate of lipids in vivo, providing invaluable insights into their synthesis, transport, and breakdown. This technical guide delves into the core principles and applications of Tristearin-d40, a deuterated stable isotope of tristearin, as a precise tracer for elucidating triglyceride kinetics.
Core Principles of Isotopic Labeling with this compound
This compound is a synthetic version of tristearin where 40 hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H or D). This subtle alteration in mass allows for its distinction from endogenous (unlabeled) tristearin using mass spectrometry, without significantly altering its chemical and physiological behavior.[1][2][3] The fundamental principle lies in introducing a known quantity of this compound into a biological system and subsequently tracking its incorporation into various lipid pools, most notably very-low-density lipoproteins (VLDL), the primary carriers of triglycerides from the liver to peripheral tissues.
By measuring the rate of appearance and disappearance of this compound in different lipoprotein fractions, researchers can quantify key metabolic parameters such as triglyceride secretion rates, clearance rates, and turnover. This approach provides a dynamic view of lipid metabolism that is often not achievable with static concentration measurements alone.[2][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the deuteration of stearic acid, the fatty acid component of tristearin. While a detailed, publicly available protocol for the synthesis of this compound is proprietary to commercial suppliers, the general chemical principles involve two key stages:
-
Deuteration of Stearic Acid: This is the most critical step and can be achieved through various chemical methods, such as catalytic H-D exchange reactions. These methods replace the hydrogen atoms on the stearic acid molecule with deuterium from a deuterium source, like deuterium gas (D₂) or heavy water (D₂O), in the presence of a suitable catalyst.
-
Esterification of Deuterated Stearic Acid with Glycerol: Following the synthesis and purification of deuterated stearic acid (stearic acid-d_x_), it is then esterified with a glycerol backbone. This reaction, typically catalyzed by an acid or a lipase enzyme, forms the triglyceride structure, yielding this compound. The use of lipases is often preferred for its specificity and milder reaction conditions.
The final product undergoes rigorous purification using techniques like chromatography to ensure high isotopic enrichment and chemical purity, which are essential for accurate tracer studies.
Experimental Protocols for In Vivo Metabolic Tracing
The application of this compound in metabolic studies typically involves its administration to a subject (animal or human) and subsequent analysis of biological samples, primarily blood plasma. The two most common experimental approaches are bolus injection and constant infusion.
Protocol 1: Bolus Injection for VLDL-Triglyceride Kinetics
This method involves the rapid intravenous injection of a known amount of this compound. It is particularly useful for determining the fractional catabolic rate (FCR) of VLDL-triglycerides.
Methodology:
-
Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.
-
Tracer Administration: A precisely weighed amount of this compound, formulated in a suitable carrier, is administered as a single intravenous bolus.
-
Blood Sampling: Blood samples are collected at predetermined time points, starting from pre-injection and continuing for several hours post-injection. The sampling schedule is designed to capture the initial rapid distribution phase and the subsequent slower decay phase of the tracer in the circulation.
-
Sample Processing: Plasma is immediately isolated from the blood samples by centrifugation. VLDL and other lipoprotein fractions are then separated using ultracentrifugation.
-
Lipid Extraction and Analysis: Lipids are extracted from the isolated lipoprotein fractions. The triglyceride component is then isolated and prepared for mass spectrometry analysis to determine the enrichment of this compound.
-
Data Analysis: The decay curve of this compound enrichment in VLDL-triglycerides is plotted over time. The FCR is calculated from the slope of the mono-exponential decline of the tracer.[2]
Protocol 2: Constant Infusion for Measuring Triglyceride Secretion Rate
This approach involves the continuous intravenous infusion of this compound over several hours to achieve a steady-state concentration of the tracer in the plasma.
Methodology:
-
Subject Preparation: Similar to the bolus injection protocol, subjects are fasted overnight.
-
Tracer Infusion: A priming dose of this compound may be administered, followed by a constant infusion at a known rate for a period of 4-6 hours.
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period to monitor the attainment of isotopic steady state.
-
Sample Processing and Analysis: The processing of blood samples to isolate lipoprotein fractions and the subsequent lipid extraction and mass spectrometry analysis are similar to the bolus injection protocol.
-
Data Analysis: Once a steady state of this compound enrichment in VLDL-triglycerides is reached, the triglyceride secretion rate can be calculated using the steady-state isotope enrichment and the infusion rate of the tracer.
Quantitative Data Presentation
The quantitative data obtained from this compound tracer studies are crucial for understanding the kinetics of triglyceride metabolism. The following tables provide a template for summarizing such data.
| Parameter | Description | Units | Example Value (Healthy Subject) | Example Value (Subject with Hypertriglyceridemia) |
| VLDL-Triglyceride Pool Size | Total amount of triglycerides in the VLDL fraction in plasma. | mg | 500 | 1500 |
| Fractional Catabolic Rate (FCR) | The fraction of the VLDL-triglyceride pool that is cleared per hour. | pools/hour | 0.25 | 0.15 |
| VLDL-Triglyceride Secretion Rate | The rate at which the liver secretes triglycerides into the circulation via VLDL particles. | mg/hour | 125 | 225 |
| Triglyceride Mean Residence Time | The average time a triglyceride molecule spends in the VLDL fraction. | hours | 4.0 | 6.7 |
Visualization of Metabolic Pathways and Workflows
To better illustrate the concepts and processes involved in this compound based isotopic labeling, the following diagrams have been generated using Graphviz.
Caption: Synthesis of this compound from deuterated stearic acid and glycerol.
Caption: A generalized experimental workflow for in vivo metabolic studies using this compound.
Caption: Simplified overview of the VLDL-triglyceride metabolic pathway traced by this compound.
Conclusion
Isotopic labeling with this compound provides a robust and precise method for investigating the complex dynamics of triglyceride metabolism in vivo. By enabling the accurate quantification of key kinetic parameters, this technique is an indispensable tool for researchers and drug development professionals seeking to unravel the mechanisms of metabolic diseases and to evaluate the efficacy of novel therapeutic interventions. The detailed protocols and data presentation formats outlined in this guide serve as a foundational resource for the successful implementation and interpretation of this compound based metabolic studies.
References
- 1. Use of stable isotopically labeled tracers to measure very low density lipoprotein-triglyceride turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
The Evolving Landscape of Metabolic Research: Harnessing the Power of Tristearin-d40
For Immediate Release
Shanghai, China – December 14, 2025 – In the intricate world of metabolic research, the quest for precise and reliable tools to unravel complex biological pathways is paramount. The emergence of stable isotope-labeled compounds has revolutionized this field, offering researchers unprecedented insights into the dynamic processes of nutrient absorption, transport, and utilization. Among these powerful tools, Tristearin-d40, a deuterium-labeled triglyceride, is gaining prominence for its potential to illuminate the intricacies of lipid metabolism. This technical guide explores the benefits of utilizing this compound in metabolic studies, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Foundational Role of Stable Isotopes in Metabolic Inquiry
Stable isotope labeling has become a gold-standard methodology for investigating the metabolism of lipids and lipoproteins in living organisms.[1] Unlike radioisotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. By introducing molecules enriched with heavy isotopes, such as deuterium (²H), into a biological system, researchers can trace their metabolic fate with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
This approach allows for the differentiation of exogenously supplied lipids from the endogenous pool, enabling the accurate measurement of metabolic fluxes—the rates of turnover in metabolic pathways—rather than just static concentrations of metabolites.[3] This dynamic information is crucial for understanding the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.
This compound: A Specific Tracer for Triglyceride Metabolism
This compound is a synthetic form of tristearin, a triglyceride composed of three molecules of stearic acid, where 40 of the hydrogen atoms have been replaced with deuterium. This high level of deuterium enrichment makes it an excellent tracer for monitoring the digestion, absorption, and subsequent metabolic transformations of dietary triglycerides.
The primary benefits of using this compound in metabolic studies include:
-
High Specificity for Triglyceride Pathways: As a triglyceride itself, this compound directly enters the metabolic pathways involved in fat digestion and absorption, providing a more physiologically relevant tracer compared to labeled free fatty acids or other precursors.
-
Precise Quantification: The significant mass shift imparted by the 40 deuterium atoms allows for clear and unambiguous detection by mass spectrometry, minimizing background interference and enabling accurate quantification of tracer incorporation into various lipid species.
-
Versatility in Experimental Design: this compound can be incorporated into experimental diets and administered orally, mimicking the natural route of dietary fat intake. This allows for the study of the entire process of lipid metabolism, from the gut to peripheral tissues.
Conceptual Experimental Workflow
While specific experimental protocols are often tailored to the research question, a general workflow for a metabolic study using this compound can be conceptualized as follows. This workflow is designed to trace the journey of dietary triglycerides from ingestion to their incorporation into various lipid pools within the body.
Tracing the Metabolic Fate of this compound
Following oral administration, this compound undergoes digestion in the small intestine, where it is broken down into deuterated fatty acids (stearic acid-d) and monoacylglycerides. These components are then absorbed by enterocytes, re-esterified into triglycerides, and packaged into chylomicrons. These labeled chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream.
Once in circulation, the deuterated triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), releasing the labeled stearic acid for uptake by peripheral tissues such as adipose tissue for storage or muscle for energy. The chylomicron remnants, still containing some labeled triglycerides and cholesterol esters, are then cleared by the liver. The liver can then repackage the deuterated lipids into very-low-density lipoproteins (VLDL) for secretion back into the circulation.
This intricate pathway can be visualized as a series of interconnected metabolic steps.
Quantitative Data and Experimental Protocols: The Path Forward
While the conceptual framework for using this compound is well-established, the public availability of detailed quantitative data and standardized experimental protocols remains a developing area. Future research publications are anticipated to provide the scientific community with comprehensive datasets, including tables summarizing the isotopic enrichment of deuterium in various lipid classes over time and in different tissues.
A standardized experimental protocol for an in vivo study in a murine model might include the following key steps:
Table 1: Illustrative Experimental Protocol for this compound Metabolic Study in Mice
| Step | Procedure | Details |
| 1. Animal Acclimation | Acclimate mice to a controlled environment. | 1 week; 12:12h light-dark cycle; standard chow diet. |
| 2. Tracer Preparation | Prepare an oral gavage emulsion of this compound. | Suspend this compound in a suitable vehicle (e.g., corn oil, intralipid). |
| 3. Administration | Administer the this compound emulsion via oral gavage. | A typical dose might range from 50 to 200 mg/kg body weight. |
| 4. Sample Collection | Collect blood samples at various time points and tissues at the study endpoint. | Blood: 0, 1, 2, 4, 6, 8, 24 hours post-gavage. Tissues: Liver, adipose tissue, muscle at 24 hours. |
| 5. Lipid Extraction | Extract total lipids from plasma and homogenized tissues. | Folch or Bligh-Dyer method are commonly used. |
| 6. Sample Preparation | Separate lipid classes (e.g., triglycerides, phospholipids, free fatty acids) if required. | Thin-layer chromatography (TLC) or solid-phase extraction (SPE). |
| 7. Mass Spectrometry | Analyze the isotopic enrichment of deuterium in the target lipid species. | Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| 8. Data Analysis | Calculate tracer-to-tracee ratios and model metabolic fluxes. | Utilize software for mass isotopomer distribution analysis. |
Future Directions and Conclusion
The application of this compound in metabolic research holds immense promise for advancing our understanding of lipid metabolism in health and disease. As more researchers adopt this powerful tracer, the collective knowledge base will grow, leading to the development of more refined experimental protocols and a deeper understanding of the quantitative aspects of triglyceride metabolism. This, in turn, will facilitate the identification of novel therapeutic targets and the development of more effective interventions for a range of metabolic disorders. The continued innovation in mass spectrometry and data analysis will further enhance the utility of this compound, solidifying its place as an indispensable tool in the arsenal of metabolic researchers.
References
- 1. A simplified procedure to trace triglyceride-rich lipoprotein metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a novel tracer system for the evaluation of temperature exposure of lipid nanoparticles in spray drying and dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tristearin-d40 as a Tracer in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics and metabolic research, stable isotope-labeled compounds have emerged as indispensable tools for elucidating the complex dynamics of biological systems. Among these, deuterated lipids, such as Tristearin-d40, offer a powerful and non-radioactive approach to trace the metabolic fate of triglycerides in vivo and in vitro. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound as a tracer for researchers, scientists, and drug development professionals.
Tristearin, a triglyceride derived from three units of stearic acid, is a fundamental component of energy storage in many organisms.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard and tracer for quantitative analysis in mass spectrometry-based lipidomics.[3] By introducing a known quantity of this compound into a biological system, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights into lipid metabolism in health and disease.
Core Principles of Isotope Tracing with this compound
The fundamental principle behind using this compound as a tracer lies in the technique of isotope dilution mass spectrometry . A known amount of the deuterated standard is introduced into a biological sample at an early stage of preparation. Because this compound is chemically identical to its endogenous, non-deuterated counterpart, it experiences similar processing, extraction losses, and ionization efficiencies during analysis.[4] The mass spectrometer can readily distinguish between the native and the deuterated tristearin based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous tristearin to the known amount of the added this compound, precise quantification can be achieved.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its physical and chemical properties are expected to be very similar to unlabeled tristearin, with a key difference in molecular weight due to the deuterium labeling.
| Property | Unlabeled Tristearin (C57H110O6) | This compound (C57H70D40O6) |
| Molecular Weight | 891.48 g/mol [5] | ~931.88 g/mol (calculated) |
| Appearance | White, odorless powder[6] | White, odorless powder |
| Melting Point | 54-72.5 °C (polymorph dependent)[6] | Expected to be similar to unlabeled tristearin |
| Solubility | Insoluble in water; soluble in chloroform, benzene, and hot alcohol[7] | Expected to be similar to unlabeled tristearin |
Synthesis of Deuterated Tristearin
The synthesis of isotopically labeled triglycerides like this compound typically involves the esterification of a labeled glycerol backbone with the corresponding fatty acids. A general approach, analogous to the synthesis of 13C-labeled tristearin, can be employed.[8]
A potential synthetic route involves the reaction of deuterated glycerol (glycerol-d5 or glycerol-d8) with an excess of stearic acid in the presence of a catalyst, such as a lipase, in a solvent-free medium. The use of deuterated stearic acid (stearic acid-d35) would lead to a more heavily labeled tristearin (Tristearin-d105).[9][10] The final product would be purified using techniques like column chromatography to achieve high chemical and isotopic purity.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a tracer in biological systems.
In Vivo Tracer Administration for Lipid Metabolism Studies
This protocol describes a general procedure for administering this compound to study triglyceride metabolism in an animal model.
Materials:
-
This compound
-
Vehicle for administration (e.g., olive oil, intralipid emulsion)
-
Animal model (e.g., mouse, rat)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
Procedure:
-
Tracer Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at a predetermined concentration.
-
Animal Fasting: Fast the animals overnight to ensure a baseline metabolic state.
-
Tracer Administration: Administer the this compound suspension to the animals via oral gavage or intravenous infusion. The method of administration will depend on the specific research question (e.g., studying dietary fat absorption vs. circulating lipid metabolism).[3]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to track the appearance and clearance of the tracer in circulation.
-
Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart) to determine the distribution of the tracer.
-
Sample Storage: Store plasma and tissue samples at -80°C until lipid extraction and analysis.
Lipid Extraction from Biological Samples
This protocol outlines a modified Folch method for extracting total lipids from plasma or tissue homogenates.
Materials:
-
Plasma or tissue homogenate
-
This compound (as an internal standard if not used as a tracer)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma or an equivalent amount of tissue homogenate). If this compound is being used as an internal standard for quantification, add a known amount at this stage.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of this compound and its metabolites using LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation: Separate the lipid extract using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., a mixture of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.
-
MRM Transitions:
-
Unlabeled Tristearin (Precursor Ion): m/z 908.8 (as [M+NH4]+)
-
Unlabeled Tristearin (Product Ion): Monitor for the neutral loss of one of the stearic acid chains.
-
This compound (Precursor Ion): m/z ~948.8 (as [M+NH4]+) - The exact m/z will depend on the specific deuteration pattern.
-
This compound (Product Ion): Monitor for the neutral loss of a deuterated stearic acid chain.
-
-
Data Analysis: Integrate the peak areas of the endogenous tristearin and the this compound tracer/internal standard. Calculate the concentration of the analyte based on the peak area ratio and a standard curve.
Visualizations of Key Pathways and Workflows
Triglyceride Metabolism Overview
Caption: Overview of Triglyceride Metabolism.
Experimental Workflow for Tracer Studies
Caption: General experimental workflow for tracer studies.
Isotope Dilution Mass Spectrometry Principle
Caption: Principle of Isotope Dilution Mass Spectrometry.
Data Presentation and Interpretation
Quantitative data obtained from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation.
Table of Expected Mass-to-Charge Ratios (m/z)
| Analyte | Adduct | Expected m/z (Unlabeled) | Expected m/z (this compound) |
| Tristearin | [M+NH4]+ | 908.8 | ~948.8 |
| Tristearin | [M+Na]+ | 913.8 | ~953.8 |
| Diacylglycerol fragment | [M-RCOOH+H]+ | 607.6 | ~647.6 |
Note: The exact m/z for this compound and its fragments will depend on the specific deuteration pattern of the synthesized standard.
Example Data Table for a Tracer Study
| Time Point (minutes) | Plasma Concentration of Unlabeled Tristearin (µg/mL) | Plasma Concentration of this compound (µg/mL) |
| 0 | 150.2 ± 12.5 | 0.0 |
| 30 | 155.8 ± 14.1 | 50.3 ± 5.1 |
| 60 | 162.3 ± 13.8 | 35.7 ± 4.2 |
| 120 | 158.9 ± 15.0 | 15.1 ± 2.0 |
| 240 | 151.5 ± 13.2 | 5.2 ± 0.8 |
This table represents hypothetical data to illustrate how results from a tracer study might be presented.
Conclusion
This compound is a valuable tool for researchers in lipidomics, metabolic research, and drug development. Its use as a tracer and internal standard allows for the accurate and precise quantification of triglyceride metabolism, providing deeper insights into complex biological processes. By employing the principles of isotope dilution mass spectrometry and following robust experimental protocols, scientists can leverage the power of stable isotope labeling to advance our understanding of lipid biology in health and disease. This guide provides a foundational framework for the application of this compound, and it is recommended that researchers further optimize these methods for their specific experimental needs and analytical platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of {sup 13}C{sub 3}-tristearin (Journal Article) | ETDEWEB [osti.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantitative Analysis of Tristearin in Biological Matrices using Tristearin-d40 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics and drug development, accurate quantification of triglycerides is crucial for understanding metabolic pathways and assessing the pharmacokinetic profiles of lipid-based drug formulations. Tristearin, a saturated triglyceride, is a common component of biological systems and pharmaceutical preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of lipids like tristearin. The use of a stable isotope-labeled internal standard, such as Tristearin-d40, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and precision.[1]
This application note provides a detailed protocol for the quantitative analysis of Tristearin in a biological matrix (e.g., plasma) using this compound as an internal standard.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the unknown sample containing Tristearin. The deuterated standard is chemically identical to the analyte and therefore experiences the same extraction efficiency and ionization suppression or enhancement.[1] The distinct mass difference allows for simultaneous detection and quantification by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, referencing a calibration curve prepared with known concentrations of Tristearin and a constant concentration of this compound.
Materials and Reagents
-
Tristearin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Methanol (LC-MS grade)
-
Chloroform (ACS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Experimental Protocols
Preparation of Standard and Internal Standard Stock Solutions
-
Tristearin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tristearin and dissolve it in 10 mL of chloroform:methanol (2:1, v/v).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform:methanol (2:1, v/v).
-
This compound Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions of Tristearin by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
To prepare calibration standards, spike 90 µL of the biological matrix with 10 µL of each working standard solution.
-
To prepare quality control (QC) samples, spike the biological matrix with Tristearin working solutions to obtain low, medium, and high concentrations.
-
To all calibration standards and QC samples, add 10 µL of the this compound working solution (10 µg/mL).
Sample Preparation (Protein Precipitation & Lipid Extraction)
-
To 100 µL of the plasma sample (or calibration standard/QC), add 10 µL of the this compound working solution (10 µg/mL).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 isopropanol:acetonitrile).
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 30 2.0 30 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tristearin | 891.8 [M+H]+ | 595.5 | 100 | 35 |
| This compound | 931.9 [M+H]+ | 635.6* | 100 | 35 |
*Note: The product ion for this compound is predicted based on the neutral loss of a deuterated stearic acid residue. This transition should be confirmed experimentally by direct infusion of the this compound standard.
Data Presentation
The quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: MRM Transitions for Tristearin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Tristearin | 891.8 | 595.5 |
| this compound (IS) | 931.9 | 635.6 |
Table 2: Representative Calibration Curve Data for Tristearin Quantification
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 515,000 | 0.015 |
| 10 | 15,500 | 520,000 | 0.030 |
| 50 | 76,000 | 512,000 | 0.148 |
| 100 | 152,000 | 518,000 | 0.293 |
| 500 | 755,000 | 513,000 | 1.472 |
| 1000 | 1,510,000 | 516,000 | 2.926 |
Note: This is example data and should be generated during method validation.
Table 3: Method Validation Parameters (Example Data)
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5.2%, -3.1%, 1.5%, 2.8% |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | 8.5%, 5.2%, 3.8%, 4.1% |
Note: This is example data and should be generated during method validation.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Tristearin.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of Tristearin in biological matrices using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability in complex biological samples. The described method is suitable for applications in lipidomics research, pharmacology, and drug development where accurate measurement of triglycerides is essential. It is recommended to perform a full method validation to establish the linearity, accuracy, precision, and sensitivity of the assay in the specific matrix of interest.
References
Application Note: Quantitative Analysis of Tristearin-d40 by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Tristearin is a triglyceride composed of three stearic acid units esterified to a glycerol backbone. Its deuterated analog, Tristearin-d40 (d40 indicating the extensive deuteration of the fatty acid chains), is an ideal internal standard for the quantitative analysis of lipids in various matrices, including biological and food samples. The use of a deuterated internal standard is a robust analytical technique that corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and professionals in drug development and related fields.
Principle
The quantitative analysis of this compound is achieved by separating it from other sample components using a high-temperature capillary gas chromatography column. The eluting analyte is then ionized, fragmented, and detected by a mass spectrometer. Quantification is performed using an internal standard method, where the peak area ratio of the analyte to a known amount of an internal standard is used to determine the analyte's concentration from a calibration curve. For the purpose of this protocol, a non-deuterated triglyceride such as Trilaurin or a similar compound not expected to be in the sample could serve as the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound: Analytical standard grade
-
Internal Standard (IS): Trilaurin (or other suitable non-interfering triglyceride), analytical standard grade
-
Solvents: Chloroform, Methanol, Hexane (all HPLC or GC grade)
-
Derivatization Agent (if required): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Anhydrous Sodium Sulfate
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts
Standard and Sample Preparation
2.1. Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Trilaurin and dissolve it in 10 mL of chloroform in a volumetric flask.
2.2. Calibration Standards
Prepare a series of calibration standards by diluting the this compound stock solution with chloroform to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
2.3. Sample Preparation (Lipid Extraction)
A modified Folch extraction method is recommended for extracting lipids from biological matrices.
-
Homogenize the sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution.
-
Add the internal standard solution to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of chloroform or hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are a starting point and may require optimization for your specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column suitable for high-temperature analysis) |
| Injector | Split/Splitless |
| Injector Temperature | 340 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 350 °C, hold for 10 min.[5] |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | This compound: m/z (to be determined based on fragmentation pattern) Trilaurin (IS): m/z 554.5 [M-RCOO]+, 397.4, 211.2 |
Note on Monitored Ions for this compound: The specific ions to monitor for this compound will depend on its fragmentation pattern under EI. The molecular ion and characteristic fragment ions (e.g., loss of a deuterated stearoyl group) should be determined by acquiring a full scan mass spectrum of a concentrated standard.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison of results.
| Sample ID | Matrix | This compound Concentration (µg/mL) | Standard Deviation (±) | % RSD |
| Cal Std 1 | Standard | 1.0 | 0.1 | 10.0 |
| Cal Std 2 | Standard | 5.0 | 0.4 | 8.0 |
| Cal Std 3 | Standard | 10.0 | 0.7 | 7.0 |
| Cal Std 4 | Standard | 25.0 | 1.5 | 6.0 |
| Cal Std 5 | Standard | 50.0 | 3.0 | 6.0 |
| Cal Std 6 | Standard | 100.0 | 5.5 | 5.5 |
| Control 1 | Plasma | 12.5 | 0.9 | 7.2 |
| Treated 1 | Plasma | 45.8 | 2.7 | 5.9 |
| QC Low | Plasma | 7.5 | 0.6 | 8.0 |
| QC High | Plasma | 75.2 | 4.1 | 5.4 |
This table presents hypothetical data for illustrative purposes.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound by GC-MS.
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meatscience.org [meatscience.org]
Application Notes and Protocols for LC-MS/MS Analysis of Lipids Using Tristearin-d40
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of triglycerides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tristearin-d40 as an internal standard.
Introduction
Lipidomics, the large-scale study of lipids, is a rapidly growing field in biomedical research, offering insights into cellular metabolism, signaling, and the pathogenesis of various diseases. Triglycerides are a major class of lipids that function primarily as energy storage molecules. Accurate and precise quantification of triglyceride species is crucial for understanding their role in health and disease.
Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry-based lipidomics.[1][2] They compensate for variations in sample preparation, extraction efficiency, and matrix effects during analysis. This compound, a deuterated form of the triglyceride composed of three stearic acid molecules, serves as an excellent internal standard for the quantification of long-chain triglycerides due to its chemical similarity to endogenous analytes and its distinct mass-to-charge ratio (m/z).
This guide outlines a robust LC-MS/MS method employing this compound for the targeted analysis of triglycerides, providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water.
-
Internal Standard: this compound solution (e.g., 1 mg/mL in a suitable organic solvent).
-
Mobile Phase Additives: Ammonium formate, formic acid.
-
Sample Preparation: Protein precipitation agents (e.g., cold isopropanol).
-
Biological Matrix: Human serum or plasma.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of triglycerides from serum or plasma.
-
Thaw Samples: Thaw frozen serum or plasma samples on ice.
-
Spike Internal Standard: To a 50 µL aliquot of the biological sample in a microcentrifuge tube, add a known amount of this compound internal standard solution. The final concentration of the internal standard should be optimized based on the expected concentration range of the endogenous triglycerides and instrument sensitivity. A typical starting concentration is in the low µg/mL range.
-
Protein Precipitation: Add 200 µL of cold isopropanol to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.3.1. Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column with dimensions suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 4.0 | 50 |
| 8.0 | 90 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
2.3.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions:
The MRM transitions for triglycerides are typically based on the neutral loss of one of the fatty acid chains from the ammoniated precursor ion ([M+NH4]+).[3] For this compound (C57H70D40O6), the molecular weight is approximately 931.0 g/mol . The precursor ion will be the ammoniated adduct. The product ion will result from the neutral loss of a deuterated stearic acid (C18H3D39O2).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | ~949.0 | ~623.7 | 50 | 35 |
| Triglyceride (Example: TG 54:3) | 898.8 | 601.5 | 50 | 35 |
| Triglyceride (Example: TG 52:2) | 872.8 | 575.5 | 50 | 35 |
| Additional Triglycerides | User Defined | User Defined | User Defined | User Defined |
Note: The exact m/z values for the precursor and product ions of this compound should be confirmed by direct infusion of the standard into the mass spectrometer. The collision energy should also be optimized for maximum signal intensity.
Data Presentation
The following tables provide an example of how to structure quantitative data obtained from the analysis of triglycerides in human serum samples using the described method.
Table 1: Calibration Curve for a Representative Triglyceride (TG 54:3)
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.495 |
| 10.0 | 5.050 |
| 25.0 | 12.625 |
| 50.0 | 25.150 |
Table 2: Quantification of Triglycerides in Human Serum Samples
| Sample ID | TG 54:3 (µg/mL) | TG 52:2 (µg/mL) | TG 50:1 (µg/mL) |
| Control 1 | 15.2 | 25.8 | 8.1 |
| Control 2 | 18.5 | 30.1 | 9.5 |
| Control 3 | 16.9 | 28.4 | 8.9 |
| Control Mean | 16.9 | 28.1 | 8.8 |
| Control SD | 1.65 | 2.16 | 0.70 |
| Treated 1 | 22.1 | 38.5 | 12.3 |
| Treated 2 | 25.4 | 42.1 | 14.1 |
| Treated 3 | 23.8 | 40.2 | 13.5 |
| Treated Mean | 23.8 | 40.3 | 13.3 |
| Treated SD | 1.65 | 1.80 | 0.90 |
Visualizations
Experimental Workflow
Caption: Workflow for triglyceride analysis using this compound.
Signaling Pathway (Illustrative)
This diagram illustrates a simplified overview of triglyceride metabolism, which can be investigated using the described analytical method.
References
- 1. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tristearin-d40 Spiking in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tristearin-d40 as an internal standard for the accurate quantification of tristearin and other triglycerides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundation for developing and validating robust analytical methods in research and drug development settings.
Introduction
The accurate quantification of triglycerides (TGs) in biological matrices is crucial for understanding their role in various physiological and pathological processes. Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is the gold standard for quantitative analysis due to its ability to correct for sample preparation variability and matrix effects. This compound, a deuterated analog of tristearin (TG 18:0/18:0/18:0), is an ideal internal standard for the quantification of saturated triglycerides. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable correction for analytical variability.
Experimental Protocols
Preparation of Stock and Working Solutions
2.1.1. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the powder in chloroform:methanol (2:1, v/v) and bring to volume.
-
Store the stock solution at -20°C in a tightly sealed glass vial.
2.1.2. This compound IS Working Spiking Solution (10 µg/mL)
-
Equilibrate the this compound stock solution to room temperature.
-
Dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with chloroform:methanol (2:1, v/v).
-
This working solution is added to samples prior to extraction.
2.1.3. Tristearin Calibration Standard Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of unlabeled Tristearin in chloroform:methanol (2:1, v/v) following the procedure in 2.1.1.
2.1.4. Calibration Curve Standards
-
Prepare a series of working standard solutions by serially diluting the Tristearin stock solution to achieve a concentration range that covers the expected analyte concentrations in the samples (e.g., 0.1 µg/mL to 100 µg/mL).
Sample Preparation and Lipid Extraction (Folch Method)
The Folch method is a widely used liquid-liquid extraction technique for lipids.[1]
-
Sample Aliquoting: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice. Aliquot 50 µL of the sample into a glass tube with a PTFE-lined cap.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound IS working spiking solution to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution (or 0.74% KCl solution) to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is suitable for the separation of triglycerides (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 55°C.[1]
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides as their ammonium adducts ([M+NH₄]⁺).
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. The MRM transitions involve the selection of the precursor ion ([M+NH₄]⁺) and a specific product ion, which for triglycerides is often the neutral loss of one of the fatty acid chains.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: MRM Transitions for Tristearin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Tristearin | [Value to be determined experimentally] | [Value to be determined experimentally] | [Optimized value] | [Optimized value] |
| This compound | [Value to be determined experimentally] | [Value to be determined experimentally] | [Optimized value] | [Optimized value] |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards into the mass spectrometer. For triglycerides, the product ion typically corresponds to the neutral loss of a fatty acid and ammonia from the ammonium adduct.
Table 2: Method Validation Parameters for Tristearin Quantification
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | [Value from validation] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | [Concentration] |
| Upper Limit of Quantification (ULOQ) | Within linear range | [Concentration] |
| Precision (%RSD) | < 15% | [Value from validation] |
| Accuracy (%Bias) | ± 15% | [Value from validation] |
| Recovery (%) | Consistent and reproducible | [Value from validation] |
| Matrix Effect (%) | 85 - 115% | [Value from validation] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of triglycerides using this compound.
Triglyceride Metabolism Overview
Caption: Overview of triglyceride synthesis and breakdown pathways.
References
Application Notes and Protocols for the Optimal Use of Tristearin-d40 in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Tristearin-d40 as an internal standard for the accurate quantification of tristearin and other triglycerides in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound as an Internal Standard
Tristearin, a triglyceride composed of three stearic acid molecules, is a common component of animal and vegetable fats. Its accurate quantification in biological samples is crucial for research in metabolism, nutrition, and various disease states. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1]
This compound is chemically identical to its endogenous counterpart but has a higher mass due to the replacement of 40 hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[1][2]
Data Presentation: Performance Characteristics of Deuterated Internal Standards
Table 1: Comparison of Assay Performance with Different Internal Standard Strategies
| Parameter | No Internal Standard | Non-Deuterated Analog IS | Deuterated IS (e.g., this compound) |
| Accuracy (% Bias) | ± 20-30% | ± 10-20% | < ± 15% |
| Precision (%RSD) | > 20% | 10-20% | < 15% |
| Linearity (r²) | > 0.98 | > 0.99 | > 0.995 |
| Matrix Effect | High and variable | Moderately compensated | Effectively compensated |
Data is representative of typical assay performance and may vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Typical LC-MS/MS Parameters for Tristearin Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 50 - 60 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Predicted MRM Transitions for Tristearin and this compound
| Compound | Precursor Ion (Q1) [M+NH₄]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| Tristearin | 908.8 | 607.6 (Neutral loss of stearic acid) | 30 - 40 |
| This compound | 948.8 | 637.6 (Neutral loss of deuterated stearic acid) | 30 - 40 |
Note: These are predicted transitions. Optimal collision energies should be determined empirically on the specific mass spectrometer used.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
The optimal concentration of the internal standard is critical for achieving the best assay performance. A concentration that is too low may result in poor signal-to-noise, while a concentration that is too high can lead to detector saturation and non-linearity. The ideal concentration should provide a stable and reliable signal across the entire calibration range without interfering with the analyte quantification.
Objective: To determine the this compound concentration that provides the best linearity and accuracy for the quantification of tristearin.
Materials:
-
Tristearin analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma, cell lysate)
-
LC-MS grade solvents (Methanol, Chloroform, Isopropanol, Acetonitrile, Water, Formic Acid)
-
Ammonium Formate
Procedure:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 7 non-zero calibration standards of tristearin in a suitable solvent (e.g., chloroform:methanol 2:1, v/v). The concentration range should cover the expected physiological or experimental concentrations of tristearin.
-
Prepare Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound in the same solvent. A good starting point is to have concentrations that are expected to be in the low, middle, and high range of the analyte's concentration. For plasma, a starting range of 10-100 µM for the spiking solution can be considered.
-
Prepare Three Sets of Samples:
-
Set 1 (Low IS Concentration): Spike each of the analyte calibration standards with the lowest concentration of the this compound spiking solution.
-
Set 2 (Medium IS Concentration): Spike each of the analyte calibration standards with the medium concentration of the this compound spiking solution.
-
Set 3 (High IS Concentration): Spike each of the analyte calibration standards with the highest concentration of the this compound spiking solution.
-
-
Sample Extraction: Perform lipid extraction on all prepared samples using a suitable method (e.g., Folch or Bligh-Dyer extraction as described in Protocol 3.2).
-
LC-MS/MS Analysis: Analyze all extracted samples by LC-MS/MS using the optimized parameters for tristearin and this compound.
-
Data Analysis:
-
For each of the three sets of samples, plot the peak area ratio (Tristearin peak area / this compound peak area) against the known concentration of the tristearin standards.
-
Perform a linear regression for each of the three calibration curves.
-
Evaluate the coefficient of determination (r²) for each curve.
-
-
Selection of Optimal Concentration: Choose the this compound concentration that results in the calibration curve with the best linearity (r² closest to 1.0) and a stable internal standard signal across the entire analytical range. The chosen concentration should also provide a peak intensity for the internal standard that is roughly in the middle of the detector's linear range.
Protocol for Lipid Extraction from Human Plasma
This protocol describes a modified Bligh-Dyer method for the extraction of triglycerides from human plasma.
Materials:
-
Human plasma (collected with EDTA)
-
This compound internal standard solution (at the predetermined optimal concentration)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the optimal this compound internal standard solution to each plasma sample. Vortex briefly.
-
Solvent Addition:
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Extraction: Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.
Visualization of Pathways and Workflows
Tristearin Metabolic Pathway
The primary metabolic pathway for tristearin is lipolysis, where it is hydrolyzed into glycerol and three molecules of stearic acid. The stearic acid then undergoes β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production.
Caption: Metabolic fate of Tristearin through lipolysis and β-oxidation.
Experimental Workflow for Optimal this compound Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
Logical Relationship for Accurate Quantification
Caption: Logic for accurate quantification using an internal standard.
References
Application Notes and Protocols for Tristearin-d40 in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tristearin-d40 as an internal standard for the accurate and precise quantification of triglycerides (TGs) in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the principles, experimental protocols, data analysis, and applications relevant to quantitative lipidomics in academic research and pharmaceutical development.
Introduction to this compound as an Internal Standard
In the field of quantitative lipidomics, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and reproducible results.[1] this compound is a deuterated analog of tristearin (TG 18:0/18:0/18:0), a common saturated triglyceride. The incorporation of 40 deuterium atoms into the molecule results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer, while maintaining nearly identical physicochemical properties.[2] This characteristic is crucial for its function as an internal standard, as it co-elutes with and experiences similar ionization effects and extraction efficiencies as the endogenous triglycerides being quantified.[3] By adding a known amount of this compound to a sample at the beginning of the workflow, variations introduced during sample preparation and analysis can be normalized, leading to highly reliable quantitative data.[4]
The primary applications of this compound in quantitative lipidomics include:
-
Metabolic Disease Research: Studying alterations in triglyceride profiles in diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6]
-
Drug Development: Assessing the impact of therapeutic interventions on lipid metabolism and off-target effects.
-
Nutritional Science: Investigating the influence of dietary components on triglyceride metabolism.
-
Biomarker Discovery: Identifying specific triglyceride species as potential biomarkers for disease diagnosis, prognosis, or treatment response.[7]
Experimental Protocols
Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE) Method
This protocol is adapted from established lipid extraction methods and is suitable for the analysis of triglycerides.[8]
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in a suitable organic solvent, e.g., chloroform/methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a clean glass tube, add 50 µL of the plasma/serum sample.
-
Add a known amount of the this compound internal standard solution directly to the sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of the endogenous triglycerides of interest.
-
Add 450 µL of ice-cold methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Add 1.5 mL of MTBE.
-
Vortex for 10 minutes at 4°C to ensure thorough mixing and lipid extraction.
-
Add 375 µL of water (LC-MS grade) to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Three layers will be visible: an upper organic phase containing the lipids, a lower aqueous phase, and a protein pellet at the interface.
-
Carefully collect the upper organic phase into a new clean glass tube, avoiding the protein pellet.
-
Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water).
Experimental Workflow for Lipid Extraction
Caption: Workflow for MTBE-based lipid extraction from plasma/serum.
LC-MS/MS Analysis of Triglycerides
The following is a general LC-MS/MS method for the analysis of triglycerides. Specific parameters may need to be optimized for the instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase C18 column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.[3]
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and re-equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For endogenous triglycerides, the precursor ions are typically the ammonium adducts [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acyl chains.[9]
-
For this compound, the precursor and product ions will be shifted by the mass of the deuterium labels. The specific MRM transition for this compound should be determined by direct infusion of the standard.
-
-
Collision Energy and other source parameters: These should be optimized for each specific triglyceride and for this compound to achieve the best signal intensity.
Logical Workflow for Quantitative Lipidomics Analysis
Caption: Logical workflow for quantitative lipidomics using an internal standard.
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be prepared using a range of known concentrations of a non-deuterated triglyceride standard (e.g., Tristearin) spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. The concentration of endogenous triglycerides in the biological samples is determined by interpolating their peak area ratios from this calibration curve.
Table 1: Example Calibration Curve Data for TG (18:0/18:0/18:0)
| Calibrator Concentration (µg/mL) | Analyte Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,500,000 | 0.010 |
| 0.5 | 76,000 | 1,520,000 | 0.050 |
| 1.0 | 155,000 | 1,550,000 | 0.100 |
| 5.0 | 780,000 | 1,560,000 | 0.500 |
| 10.0 | 1,580,000 | 1,580,000 | 1.000 |
| 50.0 | 7,950,000 | 1,590,000 | 5.000 |
| 100.0 | 16,100,000 | 1,610,000 | 10.000 |
Table 2: Example Quantitative Data for Triglycerides in Human Plasma
| Triglyceride Species | Retention Time (min) | MRM Transition (m/z) | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| TG (16:0/18:1/18:2) | 10.5 | 876.8 -> 597.5 | 0.85 | 8.5 |
| TG (18:0/18:1/18:1) | 11.2 | 885.8 -> 603.5 | 1.23 | 12.3 |
| TG (18:0/18:0/18:1) | 11.8 | 887.8 -> 605.5 | 0.45 | 4.5 |
| ... | ... | ... | ... | ... |
Triglycerides in Cellular Signaling and Metabolism
Triglycerides are not only major energy storage molecules but are also involved in various cellular signaling pathways. For instance, the hydrolysis of triglycerides by lipases releases diacylglycerols (DAGs) and fatty acids, which can act as second messengers. DAGs are well-known activators of Protein Kinase C (PKC), a family of kinases involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.
Simplified Triglyceride Metabolism and Signaling Pathway
Caption: Overview of triglyceride metabolism and its role in signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomics unveils the complexity of the lipidome in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics applications for disease biomarker discovery in mammal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for Deuterium Exchange Mass Spectrometry with Lipid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterium Exchange Mass Spectrometry (DXMS) for Protein-Lipid Interactions
Deuterium Exchange Mass Spectrometry (DXMS), also known as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful biophysical technique used to study protein conformational dynamics, protein-protein interactions, and protein-lipid interactions. The method relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent (e.g., D₂O). The rate of this exchange is dependent on the solvent accessibility and the stability of hydrogen bonds within the protein structure. By measuring the mass increase of the protein or its peptides over time, regions of different solvent accessibility and structural stability can be identified and mapped onto the protein's structure.
In the context of membrane proteins, DXMS is particularly valuable for investigating the influence of the lipid environment on protein conformation and function. By reconstituting a membrane protein into environments with varying lipid compositions, which can be considered lipid analogs, researchers can pinpoint specific protein-lipid interactions and understand how they allosterically regulate protein activity. This is crucial for understanding the function of membrane proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are major drug targets.
Application: Probing the Conformational Landscape of Membrane Proteins with Lipid Analogs
A key application of DXMS in this field is the use of lipid nanodiscs with defined lipid compositions to study how different lipid headgroups or acyl chain lengths (lipid analogs) modulate the structure and dynamics of an embedded membrane protein. For example, comparing the deuterium uptake of a transporter protein reconstituted in nanodiscs composed of phosphatidylcholine (PC) lipids versus those composed of phosphatidylethanolamine (PE) lipids can reveal conformational changes induced by the different headgroups.[1] Such studies have shown that specific lipid-protein interactions can stabilize certain functional states of the protein, for instance, by favoring an outward-facing or inward-facing conformation of a transporter.
Challenges and Solutions in DXMS of Membrane Proteins
The application of DXMS to membrane proteins presents several challenges. The hydrophobic nature of these proteins can lead to poor sequence coverage during the proteolytic digestion step. Furthermore, the presence of lipids can interfere with chromatographic separation and mass spectrometric analysis.[2]
Several strategies have been developed to overcome these challenges:
-
Optimized Digestion: Utilizing alternative proteases to pepsin and optimizing quench buffer conditions can improve sequence coverage of membrane proteins.
-
Delipidation: Automated workflows for the removal of phospholipids using materials like zirconium oxide beads prior to mass spectrometry have been developed to improve data quality.
-
Nanodiscs: Reconstituting membrane proteins into lipid nanodiscs provides a more native-like environment compared to detergents and allows for precise control over the lipid composition.[1][2][3]
Quantitative Data Presentation
The primary quantitative output of a differential DXMS experiment is the change in deuterium uptake for specific peptides of the protein under different conditions (e.g., in the presence of different lipid analogs). This data is often visualized using deuterium uptake plots or butterfly plots. For clear comparison, the data can be summarized in a tabular format.
Table 1: Differential Deuterium Uptake in the Transporter XylE in Response to Different Lipid Environments (PC vs. PE Nanodiscs)
| Peptide Sequence | Residue Range | ΔD (PC - PE) at 30s | ΔD (PC - PE) at 300s | ΔD (PC - PE) at 3000s | p-value |
| VFGIAVADVL | 49-58 | +1.2 | +1.8 | +2.5 | < 0.01 |
| IAGVFLSLAL | 69-78 | -0.8 | -1.5 | -2.1 | < 0.01 |
| FFGVVLFFLG | 150-159 | +0.5 | +0.9 | +1.3 | < 0.05 |
| YLFGIFGAGL | 210-219 | -1.1 | -1.9 | -2.8 | < 0.01 |
| AGLFAVFFFV | 305-314 | +0.3 | +0.6 | +0.9 | n.s. |
Data is hypothetical and representative of typical results from a differential DXMS experiment. Positive ΔD values indicate increased deuterium uptake (more solvent exposure/less structure) in PC compared to PE, while negative values indicate decreased uptake (less solvent exposure/more structure). p-values denote statistical significance.
Experimental Protocols
The following is a detailed protocol for conducting a DXMS experiment to study the effect of lipid analogs on a membrane protein, based on the workflow described by Martens et al. (2019).[1]
Protocol 1: Reconstitution of Membrane Protein into Lipid Nanodiscs
-
Preparation of Lipids: Prepare a lipid mixture of the desired composition (e.g., 100% POPC or 100% POPE) in chloroform. Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.
-
Solubilization of Lipids: Resuspend the lipid film in a buffer containing a detergent (e.g., DDM) to form lipid micelles.
-
Reconstitution: Mix the purified membrane protein with the solubilized lipids and a membrane scaffold protein (MSP).
-
Detergent Removal: Remove the detergent using a method such as dialysis or bio-beads to allow the formation of nanodiscs.
-
Purification: Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography (SEC).
Protocol 2: Deuterium Exchange Mass Spectrometry
-
Deuterium Labeling: Initiate the deuterium exchange reaction by diluting the nanodisc-reconstituted membrane protein into a D₂O-based buffer. Perform the labeling for a series of time points (e.g., 30s, 300s, 3000s).
-
Quenching: Stop the exchange reaction by adding a cold quench buffer that lowers the pH to ~2.5 and the temperature to 0°C.
-
Nanodisc Disruption and Delipidation: Add a detergent (e.g., DDM) to disrupt the nanodiscs. Remove the lipids by adding zirconium oxide beads and centrifuging to pellet the beads with the bound lipids.
-
Proteolytic Digestion: Inject the delipidated protein solution onto an in-line pepsin column for digestion.
-
LC-MS Analysis: Separate the resulting peptides using a C18 column on a UPLC system and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Identify the peptides and determine the deuterium uptake for each peptide at each time point using specialized software. Compare the deuterium uptake between the different lipid conditions to identify regions of the protein with altered conformation.
Visualizations
References
- 1. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Tristearin-d40 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin-d40 is a deuterated form of tristearin, a triglyceride composed of three stearic acid molecules. The heavy isotope labeling of the stearic acid acyl chains makes this compound a powerful tool for tracing the metabolic fate of triglycerides in cell culture systems. These application notes provide a comprehensive guide for the use of this compound in metabolic labeling studies to investigate triglyceride uptake, storage in lipid droplets, and subsequent metabolism. The protocols outlined below are designed to be adaptable to various cell types and experimental goals.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₇H₇₀D₄₀O₆ |
| Molecular Weight | 931.9 g/mol (approx.) |
| Appearance | White to off-white solid |
| Solubility | Insoluble in water. Soluble in organic solvents like chloroform and hot alcohol.[1][2] |
Recommended Working Concentrations and Incubation Times
The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific research question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 - 200 µM | Higher concentrations may be necessary for some cell types, but cytotoxicity should be assessed.[3] |
| Incubation Time | 6 - 48 hours | Shorter times can be used to study initial uptake, while longer times are suitable for investigating metabolism and lipid droplet dynamics. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Due to its hydrophobicity, this compound must be complexed with a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.[4][5][6][7]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (100%, sterile)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C and 65°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Prepare a 10 mM this compound stock solution:
-
Dissolve the required amount of this compound in 100% ethanol to make a 10 mM stock solution.
-
Gently warm the solution to 65°C to aid dissolution.
-
-
Complex this compound with BSA:
-
In a sterile conical tube, slowly add the 10 mM this compound stock solution to the pre-warmed 10% BSA solution while gently vortexing. A molar ratio of 5:1 (Tristearin:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. This is your concentrated this compound-BSA complex stock.
-
-
Prepare the final working solution:
-
Dilute the this compound-BSA complex stock in your complete cell culture medium to achieve the desired final concentration.
-
It is crucial to also prepare a vehicle control containing the same final concentration of BSA and ethanol without this compound.
-
Protocol 2: Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for treating cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Prepared this compound-BSA complex working solution
-
Prepared vehicle control solution
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound-BSA working solution to the cells. Include wells treated with the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 3: Analysis of this compound Incorporation and Metabolism
Materials:
-
Cells treated with this compound-BSA or vehicle control
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
Lipid droplet staining solution (e.g., BODIPY 493/503 or Nile Red)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After the incubation period, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the lipid droplet stain to its working concentration in PBS.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen lipid droplet stain and DAPI.
-
This protocol is based on the widely used Folch method for total lipid extraction.[8][9][10][11][12]
Materials:
-
Cells treated with this compound-BSA or vehicle control
-
Ice-cold PBS
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
After incubation, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.
-
-
Lipid Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. A common ratio is 2 mL of chloroform:methanol for every 1x10⁶ cells.
-
Vortex the mixture vigorously for 1 minute and then incubate on a shaker at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Transfer the lipid extract to a new glass tube.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
The dried lipid film can be stored at -80°C until analysis.
-
The incorporation of deuterium from this compound into cellular triglycerides and other lipid species can be quantified using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[13][][15][16][17]
General Workflow:
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., chloroform:methanol 1:1).
-
Separate the lipid species using either LC or GC.
-
Analyze the eluting lipids by mass spectrometry to determine the mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the abundance of deuterated tristearin and its metabolic products by comparing the peak areas of the labeled and unlabeled species.
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound labeling in cell culture.
Caption: Metabolic fate of this compound in a cell.
Caption: Lipid droplet as a signaling hub.[18][19][20][21][22]
References
- 1. mpbio.com [mpbio.com]
- 2. mpbio.com [mpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wklab.org [wklab.org]
- 8. mmpc.org [mmpc.org]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 13. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Residue-Resolved Bayesian Approach to Quantitative Interpretation of Hydrogen-Deuterium Exchange from Mass Spectrometry: Application to Characterizing Protein-Ligand Interactions - Research - Institut Pasteur [research.pasteur.fr]
- 17. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Frontiers | Lipid Droplets, the Central Hub Integrating Cell Metabolism and the Immune System [frontiersin.org]
- 22. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Fatty Acid Fate: In Vivo Metabolism Studies Using Tristearin-d40
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the intricate pathways of fatty acid metabolism is paramount for elucidating disease mechanisms and discovering novel therapeutics. Tristearin-d40, a stable isotope-labeled triglyceride, serves as a powerful tool for in vivo studies, enabling the precise tracking of stearic acid through digestion, absorption, distribution, and incorporation into various lipid species. This document provides a detailed overview of the applications and a comprehensive protocol for utilizing this compound in preclinical research.
Introduction to this compound in Metabolic Research
Tristearin is a triglyceride composed of three molecules of stearic acid, a common long-chain saturated fatty acid. The deuterated form, this compound, is synthesized using stearic acid-d35, where 35 hydrogen atoms have been replaced by deuterium. This isotopic labeling allows for the differentiation of the tracer from endogenous, unlabeled lipids by mass spectrometry without altering its fundamental biochemical properties.
The use of stable isotopes like deuterium offers a safe and effective method for metabolic tracing in living organisms, avoiding the complexities and safety concerns associated with radioactive isotopes. By administering this compound, researchers can quantitatively assess the dynamics of fatty acid uptake, transport, and metabolism in various tissues, providing critical insights into conditions such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.
Key Applications in Drug Development
-
Pharmacodynamic Assessment of Lipid-Modulating Therapies: Evaluating the efficacy of drugs designed to alter lipid absorption, synthesis, or clearance.
-
Target Engagement and Mechanism of Action Studies: Confirming that a drug interacts with its intended molecular target and produces the desired metabolic effect.
-
Investigating Off-Target Effects: Identifying unintended alterations in lipid metabolism that may lead to adverse effects.
-
Biomarker Discovery: Identifying novel lipid species or metabolic fluxes that correlate with disease progression or therapeutic response.
Experimental Workflow and Methodologies
A typical in vivo study using this compound involves several key stages, from tracer administration to data analysis. The following sections detail a standardized protocol for an oral lipid tolerance test (OLTT) in a murine model, a common application for studying postprandial lipid metabolism.
Experimental Protocol: Oral Lipid Tolerance Test (OLTT) in Mice
This protocol outlines the steps for administering this compound to mice and collecting samples for subsequent analysis.
Animal Models: Male ddY mice are often used for OLTT studies due to their pronounced hypertriglyceridemic response to lipid administration.[1][2][3][4] C57BL/6N and ICR mice are also suitable alternatives.[1][2][3][4] Animals should be acclimated for at least one week prior to the experiment.
Fasting: Mice should be fasted for 12 hours prior to the OLTT to ensure a baseline metabolic state.[1][2][3][4]
Tracer Administration:
-
Prepare an oral gavage solution of this compound in a suitable vehicle, such as soybean oil. A typical dose is 5 mL/kg body weight.[1][2][3][4]
-
Administer the solution to the fasted mice via oral gavage.
Sample Collection:
-
Collect blood samples at baseline (0 hours) and at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Blood can be collected via tail vein or retro-orbital bleeding into EDTA-coated tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C.
Sample Preparation for Mass Spectrometry:
-
Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a standard method such as the Folch or Bligh-Dyer procedure.
-
Hydrolysis and Derivatization (for Fatty Acid Analysis):
-
Hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or to other suitable derivatives for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Mass Spectrometry Analysis:
-
GC-MS or LC-MS/MS: Analyze the prepared samples to quantify the abundance of deuterated stearic acid (stearic acid-d35) and its incorporation into various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).
-
Data Analysis: Calculate the enrichment of the deuterated tracer in different lipid pools over time to determine metabolic fluxes.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from a this compound study can be structured for clear comparison.
Table 1: Plasma Pharmacokinetics of Deuterated Stearic Acid (d35) Following Oral Administration of this compound
| Time Point (hours) | Plasma Concentration of Stearic Acid-d35 (µg/mL) |
| 0 | 0 |
| 1 | 15.2 ± 2.1 |
| 2 | 35.8 ± 4.5 |
| 4 | 28.1 ± 3.9 |
| 6 | 12.5 ± 1.8 |
| 8 | 5.3 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Tissue Distribution of Deuterated Stearic Acid (d35) at 4 hours Post-Administration of this compound
| Tissue | Stearic Acid-d35 Concentration (µg/g tissue) |
| Liver | 55.7 ± 8.3 |
| Adipose Tissue (Epididymal) | 120.4 ± 15.2 |
| Skeletal Muscle (Gastrocnemius) | 25.1 ± 3.7 |
| Heart | 42.9 ± 6.1 |
Data are presented as mean ± standard deviation.
Table 3: Incorporation of Deuterated Stearic Acid (d35) into Plasma Lipid Fractions at 4 hours Post-Administration
| Lipid Fraction | % of Total Plasma Stearic Acid-d35 |
| Triglycerides | 75.3 ± 5.9 |
| Phospholipids | 15.8 ± 2.4 |
| Cholesteryl Esters | 5.1 ± 1.1 |
| Free Fatty Acids | 3.8 ± 0.8 |
Data are presented as mean ± standard deviation.
Visualizing Metabolic Pathways and Workflows
Diagram 1: Experimental Workflow for In Vivo this compound Study
Caption: A schematic of the in vivo this compound experimental workflow.
Diagram 2: Metabolic Fate of Orally Administered this compound
Caption: The metabolic journey of this compound after oral administration.
Conclusion
This compound is an invaluable tool for researchers seeking to unravel the complexities of fatty acid metabolism in vivo. Its application in preclinical studies provides a robust platform for investigating the efficacy and mechanism of action of novel lipid-modulating drugs. The detailed protocol and data presentation formats provided herein offer a standardized framework for conducting and reporting these critical metabolic studies, ultimately accelerating the drug development process.
References
- 1. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Tristearin-d40 in Drug Development Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of Tristearin-d40, a deuterated form of tristearin, in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. The inclusion of detailed protocols and representative data aims to equip researchers with the necessary information to integrate this compound into their drug development workflows, enhancing the precision and accuracy of bioanalytical methods.
Introduction to this compound in Pharmacokinetics
Stable isotope-labeled (SIL) compounds are invaluable tools in drug development, and this compound is no exception. By replacing hydrogen atoms with deuterium, a non-radioactive isotope, this compound becomes a powerful tracer for studying the metabolic fate of lipids and a reliable internal standard for the quantification of triglycerides in biological matrices.[1][2][3][4] Its physicochemical properties are nearly identical to its unlabeled counterpart, tristearin, allowing it to mimic the behavior of endogenous or administered triglycerides in biological systems.[5]
Key Applications:
-
Internal Standard in Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify tristearin and other triglycerides in plasma, serum, and tissue samples.[6] It co-elutes with the analyte and compensates for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[6]
-
Lipid Metabolism and Tracer Studies: As a tracer, this compound can be administered to preclinical models to study the absorption, distribution, and metabolism of dietary fats.[7][8][9][10] This is crucial for understanding the impact of new chemical entities (NCEs) on lipid metabolism and for developing drugs that target lipid-related disorders.
-
ADME Studies: In the broader context of ADME studies, deuterated compounds like this compound help in elucidating the metabolic pathways of drugs and their effects on endogenous metabolic processes.[1][2]
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound.
Protocol 1: Quantification of Triglycerides in Plasma using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of a specific triglyceride analyte in human plasma by LC-MS/MS.
Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound (Internal Standard, IS)
-
Analyte (Triglyceride of interest)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Water, LC-MS grade
-
Ammonium formate
-
Formic acid
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and this compound (IS) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v).
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Lipid Extraction):
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water and centrifuge at 14,000 rpm for 2 minutes.[11]
-
Carefully collect the upper organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase B (e.g., isopropanol:acetonitrile 90:10 v/v with 10 mM ammonium formate and 0.1% formic acid).[12]
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 1.
-
Data Presentation:
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid[12] |
| Mobile Phase B | Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid[12] |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-95% B; 12-15 min, 95% B; 15.1-18 min, 30% B |
| Column Temperature | 45°C |
| Autosampler Temperature | 8°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tristearin: m/z 908.8 → 577.6 (Precursor [M+NH4]+ → Product [M+NH4-C18:0]+) This compound: m/z 948.8 → 617.6 (Precursor [M+NH4]+ → Product [M+NH4-C18:0-d40]+) |
| Collision Energy | Optimized for specific instrument and analyte |
| Dwell Time | 100 ms |
Table 1: Representative LC-MS/MS Parameters for Triglyceride Analysis.
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Extraction Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |
Table 2: Bioanalytical Method Validation Parameters and Representative Data.
Protocol 2: In Vivo Metabolic Fate Study of this compound
This protocol describes an in vivo study in a rodent model to trace the metabolic fate of orally administered this compound.
Materials and Reagents:
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Sprague-Dawley rats (male, 250-300 g)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection supplies
-
Reagents for lipid extraction and LC-MS/MS analysis (as in Protocol 2.1)
Procedure:
-
Animal Dosing:
-
Fast animals overnight with free access to water.
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of the this compound suspension to the rats via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via tail vein or saphenous vein.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, intestine).
-
-
Sample Analysis:
-
Extract lipids from plasma and homogenized tissues as described in Protocol 2.1.
-
Analyze the extracts by LC-MS/MS to determine the concentration of this compound and its potential metabolites over time.
-
Data Presentation:
| Time (hours) | Plasma Concentration of this compound (ng/mL) | Liver Concentration of this compound (ng/g) |
| 0 | < LLOQ | < LLOQ |
| 0.5 | 50.2 | 15.8 |
| 1 | 125.6 | 45.3 |
| 2 | 250.1 | 110.7 |
| 4 | 180.5 | 150.2 |
| 8 | 90.3 | 80.1 |
| 12 | 45.1 | 35.6 |
| 24 | 15.7 | 10.2 |
Table 3: Representative Pharmacokinetic Data for this compound in Rats.
Visualizations
Workflow for Quantitative Bioanalysis
Caption: Workflow for the quantification of triglycerides using this compound.
Logical Flow of a Metabolic Fate Study
Caption: Logical flow of an in vivo metabolic fate study of this compound.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. escholarship.org [escholarship.org]
Troubleshooting & Optimization
How to improve the solubility of Tristearin-d40 in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Tristearin-d40 in organic solvents. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to standard Tristearin?
A1: this compound is a deuterated form of Tristearin, a triglyceride derived from three units of stearic acid.[1][2] For practical purposes in solubility testing, its properties are considered nearly identical to unlabeled Tristearin. Therefore, literature regarding the solubility of Tristearin is directly applicable.
Q2: In which types of organic solvents is this compound generally soluble?
A2: this compound, like its non-deuterated counterpart, is most soluble in non-polar and weakly polar organic solvents.[3][4] This includes chlorinated hydrocarbons, aromatic hydrocarbons, and some ethers.[3][4] Specifically, it is very soluble in acetone and benzene, and soluble in chloroform and hot ethanol.[5][6] Its solubility is markedly decreased in highly polar solvents.[3]
Q3: Why is this compound poorly soluble in solvents like methanol or ethanol at room temperature?
A3: Tristearin is a large, non-polar molecule.[4] Highly polar solvents, such as methanol and ethanol, have strong intermolecular forces (like hydrogen bonding).[4] The interactions between the polar solvent molecules are much stronger than any potential interactions with the non-polar this compound molecule. This energetic preference leads to poor solubility.[4] In highly polar solvents like methanol and acetonitrile, the solubility of tristearin is extremely limited.[3]
Q4: Can the crystalline form of this compound affect its solubility?
A4: Yes, the polymorphic form of Tristearin has a significant impact on its physical properties, including its melting point and solubility.[3][7] Tristearin can crystallize in at least three different forms (α, β', and β), each with a distinct melting point and solubility curve.[3][7] The β-form is the most stable and has the highest melting point (around 72.5 °C), while the α-form is metastable and melts at a lower temperature (around 54 °C).[7][8] It is crucial to be aware that the material may transition between these forms, potentially causing it to precipitate from a solution that was previously stable.[8]
Troubleshooting Guide
Problem: My this compound is not dissolving or is dissolving very slowly.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent may be too polar. Tristearin's solubility decreases significantly with increased solvent polarity.[3] |
| Insufficient Temperature | The solubility of Tristearin is highly dependent on temperature. Heating the solution will significantly increase both the rate of dissolution and the overall solubility.[9] |
| Inadequate Agitation | The sample may not be adequately mixed. |
| Concentration Too High | The amount of this compound may be exceeding its solubility limit in the chosen solvent and temperature. |
Problem: The this compound dissolved initially but then a precipitate formed.
| Possible Cause | Suggested Solution |
| Polymorphic Transition | The Tristearin may have initially dissolved in a metastable, more soluble form (like the α-form) and then slowly transitioned to the more stable, less soluble β-form, causing it to precipitate.[8] |
| Temperature Fluctuation | The solution may have cooled, causing the solubility to decrease and the compound to crystallize out of solution. |
Quantitative Solubility Data
The following table summarizes the solubility of Tristearin in various organic solvents. Data is for the stable β-form unless otherwise noted. As this compound's solubility is nearly identical to Tristearin, this data serves as a strong guideline.
| Solvent | Temperature (°C) | Solubility (wt. %) | Reference |
| Hexane | 25 | ~5 | [3] |
| Benzene | 25 | ~10 | [3] |
| Carbon Tetrachloride | 25 | ~15 | [3] |
| Chloroform | 25 | ~25 | [3] |
| Ethyl Acetate | 25 | ~3 | [3] |
| Acetone | 25 | ~1.5 | [3] |
| Cottonseed Oil | 25 | ~3 | [3] |
Note: Solubility values are estimated from graphical data presented in the cited literature and should be used as an approximation.
Experimental Protocols
Protocol 1: Standard Dissolution Method
-
Solvent Selection : Choose a suitable non-polar or weakly polar solvent (e.g., chloroform, benzene, hexane).[3]
-
Preparation : Weigh the desired amount of this compound and add it to a clean, dry glass vial.
-
Solvent Addition : Add the calculated volume of the selected solvent to the vial.
-
Agitation : Securely cap the vial and mix using a vortex mixer or magnetic stirrer until the solid is fully dispersed.
-
Heating (Optional but Recommended) : Place the vial in a heating block or water bath set to a temperature between 40-60°C. Do not exceed the boiling point of the solvent. Heating will significantly improve solubility.[9]
-
Observation : Continue to agitate periodically until the solution is clear and no solid particles are visible.
-
Cooling : If the solution was heated, allow it to cool to the desired experimental temperature. Observe for any precipitation, which might indicate supersaturation or polymorphic transition.
Protocol 2: Enhancing Solubility with Co-solvents
This method is useful when a single solvent does not provide adequate solubility or is incompatible with a downstream application.
-
Primary Solvent : Choose a primary solvent in which this compound has moderate solubility (e.g., acetone).
-
Co-solvent Selection : Select a co-solvent in which this compound is highly soluble (e.g., chloroform or dichloromethane).[4][5]
-
Initial Dissolution : Dissolve the this compound in a minimal amount of the highly effective co-solvent (e.g., chloroform).
-
Titration : Slowly add the primary solvent (e.g., acetone) to the solution while constantly stirring.
-
Observation : Monitor the solution for any signs of cloudiness or precipitation. If this occurs, you have reached the solubility limit for that solvent ratio.
-
Optimization : The goal is to find the highest ratio of the primary solvent to the co-solvent that maintains a clear solution. This minimizes the concentration of the potentially less desirable co-solvent.
Diagrams
References
- 1. This compound 33048-69-0 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datapdf.com [datapdf.com]
- 4. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. Stearin - Wikipedia [en.wikipedia.org]
- 8. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
Technical Support Center: Tristearin-d40 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry (MS) analysis of Tristearin-d40, a deuterated internal standard for tristearin. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity of this compound can arise from a variety of factors, ranging from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Question: Why is the signal intensity of my this compound standard unexpectedly low?
Answer: A low signal for this compound can be attributed to several factors. The following troubleshooting workflow will guide you through a step-by-step investigation to identify and resolve the issue.
// Node styles start_node [label="Low this compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat1 [label="Sample Preparation\nand Handling", fillcolor="#FBBC05", fontcolor="#202124"]; cat2 [label="Liquid Chromatography (LC)\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; cat3 [label="Mass Spectrometry (MS)\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; sub1a [label="Standard Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; sub1b [label="Matrix Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2a [label="Mobile Phase\nComposition", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2b [label="Column Performance", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3a [label="Ion Source\nSettings", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3b [label="Adduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3c [label="In-Source\nFragmentation", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Signal Restored", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logical flow start_node -> {cat1, cat2, cat3} [color="#5F6368"]; cat1 -> {sub1a, sub1b} [color="#5F6368"]; cat2 -> {sub2a, sub2b} [color="#5F6368"]; cat3 -> {sub3a, sub3b, sub3c} [color="#5F6368"]; {sub1a, sub1b, sub2a, sub2b, sub3a, sub3b, sub3c} -> end_node [color="#5F6368"]; }
Caption: Troubleshooting workflow for low this compound signal intensity.Sample Preparation and Handling
Is the this compound Standard Intact?
Issue: The integrity of your deuterated standard is crucial. Degradation or improper storage can lead to a decreased concentration of the target analyte.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound is stored according to the manufacturer's recommendations, typically at low temperatures and protected from light to prevent degradation.
-
Check for H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as H/D back-exchange. This is more likely to occur in protic solvents or at non-ideal pH values.
-
Action: Prepare a fresh solution of this compound in a clean, aprotic solvent and re-inject. If the signal improves, solvent-induced degradation or H/D exchange may be the culprit.
-
-
Assess Purity: The presence of unlabeled tristearin as an impurity can contribute to the signal at the mass of the unlabeled analyte and may complicate quantification.
Are Matrix Effects Suppressing the Signal?
Issue: Components in the sample matrix can co-elute with this compound and interfere with its ionization, leading to ion suppression.
Troubleshooting Steps:
-
Perform a Post-Extraction Spike Experiment: This will help determine if the matrix is affecting the signal intensity.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components.[1][2] Common methods include:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Protein Precipitation
-
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
This experiment compares the signal of this compound in a clean solvent to its signal in a sample matrix extract.
Methodology:
-
Prepare "Neat" Solution (Set A): Spike this compound at your working concentration into a clean solvent (e.g., your initial mobile phase).
-
Prepare "Post-Spike" Sample (Set B): Take a blank matrix sample (a sample that does not contain the analyte or the internal standard) and perform your entire sample extraction procedure. In the final step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression.
-
Liquid Chromatography (LC) Conditions
Is the Mobile Phase Optimized for Triglyceride Analysis?
Issue: The composition of the mobile phase significantly impacts the ionization efficiency of nonpolar molecules like tristearin.
Troubleshooting Steps:
-
Incorporate Mobile Phase Additives: The addition of ammonium formate or ammonium acetate (typically 5-10 mM) to the mobile phase is crucial for the formation of [M+NH₄]⁺ adducts, which generally provide better sensitivity and more informative fragmentation for triglycerides.[3][4]
-
Optimize Organic Solvents: For reversed-phase chromatography of triglycerides, mobile phases containing acetonitrile, isopropanol, and/or methanol are commonly used.[5][6] Ensure the solvent composition provides adequate retention and elution of this compound.
-
Check for Contaminants: Contaminants in the mobile phase solvents can form adducts with the analyte or suppress its ionization.[7]
Is the Chromatographic Separation Adequate?
Issue: Poor chromatography can lead to broad peaks, which results in a lower signal-to-noise ratio.
Troubleshooting Steps:
-
Column Choice: A C18 or C30 reversed-phase column is typically suitable for the separation of triglycerides.
-
Gradient Optimization: Ensure your gradient elution profile is optimized to provide a sharp, symmetrical peak for this compound.
-
Co-elution with Interferences: If matrix effects are suspected, adjusting the chromatographic gradient to separate this compound from co-eluting matrix components can improve the signal.
Mass Spectrometry (MS) Parameters
Are the Ion Source Settings Optimal?
Issue: The settings of the ion source are critical for efficient ionization and transmission of this compound ions into the mass analyzer.
Troubleshooting Steps:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for triglyceride analysis. Atmospheric pressure chemical ionization (APCI) can also be effective for these nonpolar molecules.
-
Parameter Optimization: Systematically optimize key ion source parameters. The following table provides typical starting ranges for ESI.
| Parameter | Recommended Range | Rationale |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Optimize for a stable spray and maximum signal intensity. Too high a voltage can lead to in-source fragmentation. |
| Nebulizing Gas Flow | 1.5 - 3.0 L/min | Assists in the formation of fine droplets for efficient desolvation. |
| Drying Gas Flow | 10 - 15 L/min | Crucial for the desolvation of the mobile phase from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Aids in solvent evaporation. Higher temperatures can sometimes lead to thermal degradation or in-source fragmentation.[8] |
| Sheath Gas Flow | 8 - 12 L/min | Helps to focus the electrospray plume towards the MS inlet. |
| Sheath Gas Temperature | 250 - 400 °C | Further aids in desolvation. |
Is the Correct Adduct Being Monitored?
Issue: Tristearin is a neutral molecule and requires the formation of an adduct to be detected by the mass spectrometer. Inefficient adduct formation will result in a weak signal.
Troubleshooting Steps:
-
Expected Adducts: With the recommended mobile phase additives, the primary adduct for this compound should be the ammonium adduct ([M+NH₄]⁺). Sodium adducts ([M+Na]⁺) are also commonly observed.
-
Verify the Precursor Ion: Ensure that you are monitoring the correct m/z for the expected adduct of this compound. The molecular weight of this compound is approximately 931.9 g/mol . Therefore, the [M+NH₄]⁺ adduct should be around m/z 949.9.
Is In-Source Fragmentation Occurring?
Issue: High energy in the ion source can cause the this compound molecule to fragment before it is detected, leading to a lower abundance of the intact molecular ion.[9][10][11]
Troubleshooting Steps:
-
Look for Characteristic Fragments: In positive ion mode, the most common fragmentation pathway for triglyceride ammonium adducts is the neutral loss of a fatty acid chain plus ammonia. For this compound, this would correspond to the loss of deuterated stearic acid.
-
Reduce Source Energy: If significant fragmentation is observed, try reducing the source energy by lowering the capillary/spray voltage and/or the source temperatures.
-
Collision Energy (for MS/MS): If performing MS/MS, ensure the collision energy is optimized to produce characteristic fragment ions without excessive fragmentation of the precursor ion. A typical starting range is 30-50 eV.
// Node styles precursor [label="this compound\n[M+NH₄]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment [label="Diglyceride-d_x Fragment Ion\n[M+NH₄-C₁₈D₃₅O₂H-NH₃]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralloss [label="Neutral Loss of\nDeuterated Stearic Acid\n+ Ammonia", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Logical flow precursor -> fragment [label="In-Source Fragmentation\nor CID", color="#EA4335"]; precursor -> neutralloss [style=invis]; fragment -> neutralloss [style=invis]; }
Caption: In-source fragmentation pathway of this compound ammonium adduct.Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my analysis? this compound serves as an internal standard (IS). Since it is chemically almost identical to the endogenous (unlabeled) tristearin, it behaves similarly during sample extraction, chromatography, and ionization. By adding a known amount of this compound to your samples, you can use the ratio of the analyte's response to the IS's response for quantification. This corrects for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.
Q2: I see multiple adducts for this compound (e.g., ammonium and sodium). Which one should I use for quantification? Ammonium adducts ([M+NH₄]⁺) are generally preferred for triglyceride analysis as they tend to provide more consistent fragmentation patterns, which is useful for confirmation.[3] However, the most important factor is to choose the adduct that provides the most stable and intense signal in your system and to be consistent in monitoring that same adduct for both your analyte and the internal standard across all samples.
Q3: My this compound peak is broad and tailing. What could be the cause? Peak broadening and tailing can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column. Try diluting your sample.
-
Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
Inappropriate Mobile Phase: The solvent strength of your mobile phase may be too weak to elute the highly nonpolar tristearin effectively, or interactions with the stationary phase may be causing tailing. Consider optimizing your mobile phase composition or gradient.
Q4: Can I use the same LC-MS method for this compound as for more polar lipids? While it is possible, it is often not optimal. Triglycerides like tristearin are very nonpolar and typically require a stronger organic mobile phase for elution from a reversed-phase column compared to more polar lipids like phospholipids. A method optimized for polar lipids may result in poor peak shape or very long retention times for tristearin. It is recommended to develop a method specifically tailored to the analysis of neutral lipids.
Q5: How can I confirm that the peak I am seeing is indeed this compound? The best way to confirm the identity of your peak is by using tandem mass spectrometry (MS/MS). By fragmenting the precursor ion corresponding to the [M+NH₄]⁺ adduct of this compound, you should observe characteristic fragment ions corresponding to the neutral loss of a deuterated stearic acid chain. This provides a high degree of confidence in the identification.
References
- 1. gcms.cz [gcms.cz]
- 2. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-atmospheric pressure photoionization-mass spectrometry analysis of triacylglycerol lipids--effects of mobile phases on sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Preventing isotopic exchange of deuterium in Tristearin-d40
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Tristearin-d40 to prevent the isotopic exchange of deuterium. Adherence to these guidelines is crucial for maintaining the isotopic integrity of the molecule throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction in which a deuterium atom in this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents).[1][2] This process, also known as H/D exchange or back-exchange, can compromise the isotopic purity of your this compound. This is a significant concern as it can affect the accuracy and reliability of experimental results, particularly in studies where this compound is used as an internal standard for mass spectrometry-based quantification or as a tracer in metabolic studies.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the carbon atom adjacent to the ester carbonyl group (the α-carbon, or C2 position of the stearic acid chains) are the most susceptible to exchange.[2][3][4] This is because the carbonyl group can facilitate a process called enolization under acidic or basic conditions, which allows for the exchange of these α-deuterons. The deuterons on the rest of the alkyl chain (C3-C18) are generally much more stable and less likely to exchange under typical experimental conditions.
Q3: What are the primary experimental factors that can induce deuterium exchange in this compound?
A3: The primary factors that can promote deuterium exchange are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium atoms, particularly at the α-position.[1][2][5] The rate of exchange is generally at its minimum in a pH range of approximately 2.5 to 7.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Choice: The use of protic solvents (e.g., water, methanol, ethanol) that contain exchangeable hydrogen atoms can facilitate deuterium exchange.
Q4: How should I store this compound to ensure its isotopic stability?
A4: To maintain the isotopic integrity of this compound during storage, it is recommended to:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen) to minimize exposure to atmospheric moisture.
-
Keep it in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is advisable.
-
When using a powdered form of the standard, allow the entire container to warm to room temperature before opening to prevent condensation from accumulating on the cold powder.
Q5: What are the best practices for preparing solutions of this compound?
A5: When preparing solutions, we recommend the following:
-
Solvent Selection: Whenever possible, use dry, aprotic solvents (e.g., anhydrous chloroform, dichloromethane, or acetonitrile). If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.
-
Glassware: Use clean, dry glassware. To remove any residual moisture, you can oven-dry the glassware before use.
-
Equilibration: Before weighing, allow the lyophilized or powdered standard to equilibrate to room temperature to prevent moisture condensation.
Q6: How can I verify the isotopic enrichment of my this compound?
A6: The isotopic enrichment and integrity of this compound can be verified using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass isotopomer distribution and calculate the isotopic enrichment.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H NMR directly detects the deuterium signal, providing information about the location and extent of deuteration.[6]
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to the isotopic exchange of deuterium in your this compound experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly low isotopic enrichment detected by MS or NMR. | Isotopic exchange may have occurred during storage or sample preparation. | - Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. - Evaluate your sample preparation protocol. Avoid high temperatures and strongly acidic or basic conditions. - Use dry, aprotic solvents whenever possible. |
| Appearance of a peak corresponding to the unlabeled analyte in a blank sample spiked only with this compound. | Deuterium exchange is occurring, leading to the formation of the unlabeled compound. | - Immediately assess the pH of your solutions. Adjust to a neutral or slightly acidic pH if possible. - Reduce the temperature of your experimental setup, including the autosampler if applicable. - Minimize the time samples are kept in solution before analysis. |
| Gradual decrease in the mass-to-charge ratio (m/z) of this compound over a series of injections. | Ongoing isotopic exchange in the analytical system. | - Check the composition and pH of your mobile phase. If it is protic or has an extreme pH, consider modifying it. - Lower the temperature of the column and autosampler. - Shorten the analytical run time if feasible. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability in a Given Solvent/Matrix
Objective: To determine the stability of the deuterium labels on this compound under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., chloroform).
-
Spiking: Spike a known concentration of the stock solution into the test medium (e.g., buffer solution, biological matrix).
-
Incubation: Incubate the sample at the intended experimental temperature (e.g., 37°C for physiological studies).
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching (if necessary): Stop any potential exchange by flash-freezing the samples in liquid nitrogen.
-
Analysis: Analyze the samples by high-resolution mass spectrometry to determine the isotopic enrichment at each time point. A decrease in the average mass over time indicates isotopic exchange.
Visualizations
Logical Workflow for Troubleshooting Deuterium Exchange
Caption: A logical workflow for troubleshooting deuterium exchange issues.
Experimental Workflow for Handling this compound
Caption: Recommended experimental workflow for using this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chromatograhic Separation of Tristearin-d40
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Tristearin-d40.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to its non-deuterated analog, Tristearin?
Due to the chromatographic deuterium isotope effect (CDE), this compound is expected to have a slightly shorter retention time than Tristearin in reversed-phase chromatography (RPC).[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a minor decrease in hydrophobicity.[1] In normal-phase chromatography (NPC), the opposite effect may be observed, with the deuterated compound eluting slightly later.[1]
Q2: I am observing poor resolution and co-elution with other saturated triglycerides in my sample. How can I improve the separation?
Poor resolution of saturated triglycerides like this compound is a common challenge. Several factors can be optimized to enhance separation:
-
Stationary Phase: Octadecylsilane (ODS or C18) columns are widely used and generally provide good performance for triglyceride separation.[3] For complex mixtures, connecting two or three C18 columns in series can significantly increase resolution.[3][4]
-
Mobile Phase: The composition of the mobile phase is critical for selectivity. Acetonitrile is a common primary solvent.[3] Modifiers such as acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) can be added to improve solubility and optimize the separation of closely eluting compounds.[3] A gradient elution, where the mobile phase composition changes over time, is a standard and effective technique for complex triglyceride mixtures.[3]
-
Temperature: In reversed-phase HPLC, lower temperatures generally lead to better separations of triglycerides, although this can increase backpressure.[3] However, the solubility of highly saturated triglycerides like this compound can be an issue at lower temperatures, potentially causing precipitation.[5] Therefore, the optimal temperature must be determined empirically for each specific sample and method.[3]
Q3: My this compound peak is splitting. What are the potential causes and how can I fix it?
Peak splitting in HPLC can be caused by several factors. A systematic approach is needed to diagnose the issue:
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[6] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Issues: A blocked frit or a void at the head of the column can disrupt the sample flow path, causing peak splitting.[7][8] If all peaks in the chromatogram are split, a physical issue with the column or system is likely.[9]
-
Co-elution: The split peak may actually be two different components eluting very close together.[7] To test this, inject a smaller volume of the sample to see if the peaks resolve.
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[7] Using a column oven and pre-heating the mobile phase can mitigate this.
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?
Yes, Gas Chromatography (GC) is a suitable technique for the analysis of triglycerides, including this compound.[10] GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (GC-MS) are commonly used methods. For quantitative analysis, GC-FID can be employed, often after transesterification of the triglyceride to fatty acid methyl esters (FAMEs).[11][12] Isotope dilution GC-MS is a high-accuracy method for the quantification of triglycerides in biological samples.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution | Inadequate separation efficiency. | Optimize mobile phase composition (try different modifiers like acetone or MTBE with acetonitrile). Decrease column temperature (while monitoring for solubility issues).[3][5] Use a longer column or connect two columns in series.[3][4] |
| Peak Splitting | Injection solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase.[6] |
| Blocked column frit or column void. | If all peaks are split, replace the column frit or the column.[7] | |
| Co-eluting compounds. | Inject a smaller sample volume to see if peaks separate.[7] | |
| Varying Retention Times | Fluctuations in column temperature. | Use a thermostatted column oven for consistent temperature control.[5] |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. | |
| No Peak Detected | Insufficient sample concentration. | Increase the concentration of the injected sample. |
| Detector issue. | Check detector settings (e.g., wavelength for UV, gas flow for ELSD/FID). | |
| Compound not eluting. | Use a stronger mobile phase or a steeper gradient to elute highly retained compounds. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Analysis of this compound
This protocol provides a general method for the separation of this compound using reversed-phase HPLC with UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetone
-
Gradient:
-
0-50 min: 0% to 35% B
-
50-70 min: Hold at 35% B
-
70-145 min: 35% to 80% B
-
145-155 min: Hold at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[4]
-
Injection Volume: 10 µL
-
Injection Solvent: Dichloromethane[4]
-
Detector: UV at 215 nm[14]
-
Internal Standard: Tristearin (non-deuterated) can be used as an internal standard for quantitative analysis.[4]
Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) of this compound (as FAMEs)
This protocol describes the analysis of this compound after conversion to its fatty acid methyl ester (stearate-d39 methyl ester).
-
Sample Preparation (Transesterification): React this compound with methanol in the presence of a catalyst (e.g., sodium methoxide) to form fatty acid methyl esters (FAMEs).
-
Column: Zebron ZB-FFAP capillary column (60 m x 0.25 mm x 0.25 µm) or similar polar capillary column.[11]
-
Carrier Gas: Hydrogen at a constant flow of 2.4 mL/min.[11]
-
Injector Temperature: 250°C[11]
-
Detector Temperature: 250°C (FID)[11]
-
Oven Temperature Program:
-
Initial temperature: 200°C
-
Ramp: 4°C/min to 260°C[11]
-
-
Injection: 1 µL, split mode (e.g., 40:1).[11]
-
Quantitation: Use calibration curves prepared from standard fatty acid methyl esters.[11][12]
Visualizations
Caption: Experimental workflow for the chromatographic analysis of this compound.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. meatscience.org [meatscience.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Transesterification reaction of tristearin (TS) & glycerol mono stearate (GMS) over surface basified PAN fibrous solid catalyst - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00145H [pubs.rsc.org]
- 13. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Tristearin-d40
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of Tristearin-d40, a common internal standard used in the quantitative analysis of triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is a deuterated form of Tristearin, a triglyceride composed of three stearic acid units.[1][2] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS, it serves as an internal standard (IS).[1] A known amount is added to a sample at the beginning of the extraction process. Because it is chemically almost identical to the non-deuterated Tristearin, it is assumed to behave similarly throughout sample preparation and analysis. By monitoring the signal of this compound, researchers can correct for analyte loss during extraction and for variations in instrument response, leading to more accurate and precise quantification of the target triglycerides.[3][4]
Q2: What is considered "poor" recovery for an internal standard like this compound?
While the definition of "poor" recovery can vary by laboratory and application, a consistent and reproducible recovery is often more important than a high one.[3] However, general guidelines suggest that recovery values below 80% may warrant investigation.[3] More critically, high variability in recovery across a batch of samples (e.g., a relative standard deviation (RSD) greater than 15-20%) is a significant concern as it indicates an unreliable analytical method.[3]
Q3: My this compound recovery is low. What are the most common causes related to Liquid-Liquid Extraction (LLE)?
Low recovery in LLE often stems from several key factors:
-
Inappropriate Solvent Polarity: Tristearin is a large, non-polar lipid. The extraction solvent may not be sufficiently non-polar to efficiently solubilize it from the sample matrix.[3][5][6] For instance, using highly polar solvents like methanol or acetonitrile alone is known to be inefficient for extracting non-polar lipids like triglycerides.[7]
-
Incorrect pH of the Aqueous Phase: Although less critical for neutral lipids like triglycerides than for ionizable compounds, extreme pH values can affect the overall extraction environment and potentially promote lipid degradation.[3][5]
-
Formation of Emulsions: Samples with high concentrations of proteins and other lipids can form stable emulsions between the aqueous and organic layers.[3] This prevents clean phase separation and can trap the this compound in the emulsion layer, leading to its loss.
-
Incomplete Phase Separation: Insufficient time or inadequate centrifugation can lead to incomplete separation of the organic and aqueous layers, resulting in variable and incomplete collection of the organic phase containing the analyte.[3][5]
Q4: How can I optimize my LLE solvent system for this compound?
Optimizing the solvent system is critical for extracting non-polar triglycerides. Consider the following approaches:
-
Use a Biphasic System: Gold-standard methods like the Folch or Bligh-Dyer techniques are highly effective.[8] These methods use a combination of a non-polar solvent (chloroform) and a polar solvent (methanol) to disrupt lipid-protein interactions and efficiently extract a broad range of lipids into the chloroform layer after phase separation is induced by adding water or a salt solution.[8][9]
-
Consider Less Toxic Alternatives: The Matyash method, which uses methyl-tert-butyl ether (MTBE) in place of chloroform, is a popular and effective alternative for extracting lipids, including triglycerides.[8][10]
-
Employ "Salting Out": Adding a salt, such as sodium chloride, to the aqueous phase can increase its polarity and help force non-polar compounds like this compound into the organic layer, improving recovery and helping to break emulsions.[3]
Q5: I'm using Solid-Phase Extraction (SPE) and seeing poor recovery. What should I check?
For SPE, poor recovery is typically linked to the chemistry of the protocol or processing issues.[11] Here are key areas to troubleshoot:
-
Sorbent Selection: this compound is highly non-polar. A reversed-phase sorbent (e.g., C18, C8) is the appropriate choice. Ensure the sorbent has sufficient capacity for your sample load.[3]
-
Sample Loading Conditions: The sample should be loaded in a "weak" solvent (a polar solvent) to ensure the non-polar this compound is retained on the sorbent. If the loading solvent is too non-polar, the analyte can "break through" and be lost.[3][11] Consider diluting your sample or reducing the loading flow rate.[3]
-
Washing Step: The wash solvent should be polar enough to remove interferences without eluting the this compound. An improperly chosen wash solvent can lead to premature elution and loss of the analyte.
-
Elution Step: The elution solvent must be strong (non-polar) enough to completely desorb the this compound from the sorbent. Incomplete elution is a common cause of low recovery.[3] You may need to test different non-polar solvents or increase the elution volume.
Q6: Could matrix effects be causing my apparent low recovery?
Yes, this is a critical consideration, especially in LC-MS analysis. "Matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[12] This can lead to ion suppression (a lower signal) or enhancement, which is perceived as poor or unexpectedly high recovery, respectively.
-
How to Assess Matrix Effects: The post-extraction spike method is a common way to quantify this.[12][13] You compare the signal of this compound spiked into a clean solvent against its signal when spiked into a blank matrix extract (a sample processed without the internal standard).[12][13] A significant difference indicates the presence of matrix effects.
-
Strategies to Minimize Matrix Effects:
-
Sample Dilution: A simple and often effective first step is to dilute the sample, which reduces the concentration of interfering components.[12]
-
Improved Chromatographic Separation: Modifying your LC gradient to better separate this compound from matrix components (especially phospholipids) can significantly reduce ion suppression.[12]
-
Advanced Sample Cleanup: Employing more rigorous sample preparation techniques, such as SPE or specialized phospholipid removal plates, can provide a cleaner extract.[14]
-
Q7: How do sample handling and storage affect this compound recovery?
Proper sample handling is crucial to prevent analyte degradation before analysis even begins.
-
Storage Temperature: Like other lipids, this compound can be susceptible to degradation.[5] For long-term storage, samples and stock solutions should be kept at -80°C.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of lipids. It is best practice to aliquot samples into single-use volumes to avoid this.[5][15]
-
Oxidation: While Tristearin is a saturated triglyceride and thus less prone to oxidation than polyunsaturated lipids, it is still good practice to minimize exposure to air and light.[5] Handling samples under an inert atmosphere (nitrogen or argon) where possible can help maintain integrity.[5]
Data Presentation
The selection of an extraction method is a critical determinant of recovery for non-polar lipids. The table below summarizes common LLE methods suitable for triglycerides like Tristearin.
Table 1: Comparison of Common Lipid Extraction Methods for Triglycerides
| Method Name | Solvent System | Principle | Advantages | Disadvantages/Considerations |
| Folch | Chloroform:Methanol (2:1, v/v) followed by a water/salt wash. | Biphasic extraction where lipids partition into the lower chloroform layer.[9] | Considered a "gold standard"; extracts a wide range of lipids with high efficiency.[8] | Uses large volumes of toxic chlorinated solvent; requires careful removal of the lower phase. |
| Bligh-Dyer | Chloroform:Methanol:Water with specific ratios depending on the sample matrix. | A modified biphasic method, often optimized for specific sample types like plasma.[16] | Well-established and effective; can be scaled down for smaller sample volumes. | Also uses chlorinated solvent; ratios must be adhered to for optimal results.[16] |
| Matyash | Methyl-tert-butyl ether (MTBE):Methanol (e.g., 10:3, v/v) followed by water. | Biphasic extraction where lipids partition into the upper, less dense MTBE layer.[10] | Safer (no chloroform); upper phase collection is easier and reduces risk of contamination.[10] | MTBE is highly volatile, which can affect reproducibility if not handled carefully.[8] |
| Hexane: Isopropanol | Hexane:Isopropanol (e.g., 3:2, v/v) | A monophasic or biphasic system that effectively extracts neutral lipids. | Good for selectively extracting neutral lipids like triglycerides and cholesterol esters. | May be less efficient for extracting polar lipid classes compared to Folch or Bligh-Dyer.[17] |
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol for this compound Recovery
This protocol is a modified Matyash method, chosen for its high efficiency for triglycerides and its improved safety profile over chloroform-based methods.
1. Introduction This protocol describes a robust method for extracting total lipids, including this compound, from plasma or serum samples using a methyl-tert-butyl ether (MTBE) based system. The procedure results in a clean lipid extract suitable for LC-MS analysis.
2. Materials
-
Biological sample (e.g., 50 µL plasma)
-
This compound internal standard spiking solution (in a suitable organic solvent)
-
HPLC-grade Methanol (MeOH), chilled on ice
-
HPLC-grade Methyl-tert-butyl ether (MTBE)
-
HPLC-grade Water
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge capable of >10,000 x g
-
Sample concentrator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., Isopropanol:Acetonitrile:Water 2:1:1, v/v/v)
3. Procedure
-
Sample Preparation: Aliquot 50 µL of the sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the this compound internal standard solution to the sample. Vortex briefly.
-
Protein Precipitation & Lipid Solubilization: Add 400 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins.
-
Lipid Extraction: Add 1.2 mL of MTBE. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a room temperature water bath.
-
Phase Separation: Add 300 µL of water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper organic (MTBE) layer containing lipids, a lower aqueous layer, and a protein pellet at the interface.
-
Extract Collection: Carefully collect the upper organic layer (~1 mL) and transfer it to a clean tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex and sonicate briefly to ensure all lipids are redissolved before transferring to an autosampler vial for analysis.
Visualizations
The following diagrams illustrate the logical troubleshooting workflow for poor recovery and the key steps in the recommended LLE protocol.
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: Workflow for the optimized Matyash-based LLE protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Tristearin-d40
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using Tristearin-d40 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, your target lipid and the this compound internal standard. This phenomenon occurs when co-eluting compounds from the sample matrix, such as phospholipids or salts, compete with the analytes for ionization in the mass spectrometer's ion source. The result is a decreased signal intensity, which can lead to inaccurate and unreliable quantification if not properly addressed.
Q2: Why is a deuterated internal standard like this compound used to combat ion suppression?
A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS analysis. Since this compound is chemically almost identical to its non-labeled counterpart (Tristearin), it is expected to have very similar chromatographic behavior and experience the same degree of ion suppression. By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the loss in signal intensity.
Q3: My analyte and this compound are showing different retention times. Is this normal and how can I fix it?
A3: This is a known phenomenon called the "chromatographic isotope effect".[1] The replacement of hydrogen with heavier deuterium atoms can sometimes lead to slight differences in retention time, with the deuterated compound often eluting slightly earlier.[1] If the separation is significant, the analyte and this compound may not be exposed to the same co-eluting matrix components, leading to differential ion suppression and inaccurate results.
To address this, you can:
-
Optimize your chromatographic gradient: A shallower gradient can often improve the co-elution of the analyte and internal standard.
-
Adjust the mobile phase composition: Minor changes to the organic solvent ratio can help align the retention times.
-
Evaluate different column chemistries: If co-elution cannot be achieved, a different C18 column or a column with a different stationary phase might be necessary.
Q4: I am still observing low and inconsistent signal for my analyte, even with this compound. What are the likely causes?
A4: Several factors could be contributing to this issue:
-
Inadequate sample preparation: The primary cause of ion suppression is the presence of interfering matrix components. Your sample preparation method may not be effectively removing these interferences.
-
High concentration of this compound: An excessively high concentration of the internal standard can sometimes cause ion suppression of the analyte.[2]
-
Differential ion suppression: Even with co-elution, some matrix components might selectively suppress the analyte or the internal standard to different extents.
-
Isotopic interference: Naturally occurring isotopes of your analyte can potentially interfere with the signal of the deuterated internal standard, especially for lower-purity standards.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for Tristearin and this compound
This is often an indication of significant matrix effects or suboptimal chromatographic/MS conditions.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Signal and Peak Shape.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): This is a common and simple method, but it may not be sufficient for complex matrices. Consider comparing different precipitation solvents.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. A common method for lipids is the Folch or Bligh-Dyer extraction using a chloroform/methanol/water system, or a safer alternative using MTBE.[5]
-
Solid-Phase Extraction (SPE): SPE can offer more selective removal of interferences.
-
-
Optimize Chromatography:
-
Mobile Phase: For triglyceride analysis, mobile phases typically consist of acetonitrile and isopropanol with additives like ammonium formate and formic acid to promote the formation of ammonium adducts [M+NH4]+.[5][6] Experiment with the concentration of these additives.
-
Gradient: A slower, shallower gradient can improve separation from matrix components.
-
Column: A high-quality C18 column is standard for lipid analysis. Ensure the column is not overloaded or contaminated.
-
-
Adjust Mass Spectrometer Parameters:
-
Ionization Source: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for triglycerides.[6]
-
MRM Transitions: Confirm that you are using the optimal precursor and product ions for both your analyte and this compound. For triglycerides, the precursor ion is typically the ammonium adduct, and the product ions correspond to the neutral loss of one of the fatty acid chains.[6]
-
Issue 2: Inconsistent Analyte/Internal Standard Area Ratio
This indicates that the internal standard is not effectively compensating for variations, likely due to differential matrix effects.
Troubleshooting Workflow:
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Best practices for storing and handling Tristearin-d40 to maintain purity
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Tristearin-d40 to maintain its purity and ensure optimal performance in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C. One supplier suggests a shelf life of up to 3 years at this temperature.[1] For short-term storage, 4°C is acceptable for up to a few weeks.
Q2: How should I store this compound, as a powder or in solution?
This compound is a saturated lipid and is relatively stable as a powder.[2] However, for ease of use and to prevent issues related to hygroscopicity, storing it as a stock solution is often recommended. If stored as a powder, ensure the container is tightly sealed to prevent moisture absorption.
Q3: What is the best way to handle powdered this compound to avoid contamination and degradation?
To prevent condensation from forming on the cold powder, which can lead to hydrolysis, it is crucial to allow the entire container to warm to room temperature before opening it. Once at room temperature, you can open the container, weigh out the desired amount in a clean and dry environment, and then promptly and tightly reseal the container before returning it to the freezer.
Q4: What type of container should I use to store solutions of this compound?
Solutions of this compound in organic solvents should always be stored in glass vials with Teflon-lined caps. Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.
Q5: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as chloroform, hexane, and hot propan-2-ol.[3] It is practically insoluble in water. The choice of solvent will depend on the intended application and subsequent analytical techniques (e.g., LC-MS, GC-MS).
Q6: How can I minimize the number of freeze-thaw cycles?
It is highly recommended to prepare aliquots of your this compound stock solution. This practice avoids repeated warming and cooling of the entire stock, which can potentially lead to degradation over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or poor analytical response | Degradation of the standard due to improper storage (e.g., wrong temperature, exposure to moisture or light). | Ensure the standard has been stored at -20°C in a tightly sealed container. Prepare a fresh dilution from a new aliquot or vial. |
| Incomplete dissolution of the standard. | Gently warm the solution and vortex or sonicate to ensure complete solubilization. Visually inspect for any particulate matter before use. | |
| Presence of unexpected peaks in the chromatogram | Contamination from the storage container. | Always use glass vials with Teflon-lined caps for storing solutions in organic solvents to avoid leaching of plasticizers. |
| Contamination from handling equipment. | Use clean glassware and pipettes made of glass or stainless steel for all transfers. | |
| Inconsistent or inaccurate quantification | Inaccurate concentration of the stock solution. | Ensure the powdered standard was brought to room temperature before opening to prevent moisture absorption, which would affect the weighed amount. Calibrate your balance regularly. |
| Improper pipetting technique when preparing dilutions. | Use calibrated pipettes and ensure proper technique to accurately dispense volumes. | |
| Precipitation of the standard in solution | The concentration of the standard exceeds its solubility in the chosen solvent at a lower temperature. | Try a different solvent with higher solubility for this compound. Alternatively, gently warm the solution before use to redissolve the precipitate. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Container | Reported Stability |
| Powder | -20°C | Tightly sealed glass vial | Long-term |
| In Organic Solvent | -20°C | Glass vial with Teflon-lined cap | Up to 3 years[1] |
| In Organic Solvent | 4°C | Glass vial with Teflon-lined cap | Short-term (weeks) |
Experimental Protocols
Protocol: Quantification of Triglycerides in a Biological Sample using this compound as an Internal Standard by LC-MS
This protocol provides a general workflow for the quantification of triglycerides in a plasma sample. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Preparation of this compound Internal Standard Stock Solution: a. Allow the vial of powdered this compound to equilibrate to room temperature. b. Accurately weigh a precise amount of the powder (e.g., 1 mg). c. Dissolve the powder in an appropriate volume of a suitable organic solvent (e.g., chloroform or a methanol/chloroform mixture) to achieve a known concentration (e.g., 1 mg/mL). d. Store the stock solution at -20°C in a glass vial with a Teflon-lined cap.
2. Sample Preparation and Lipid Extraction: a. Thaw the biological sample (e.g., plasma) on ice. b. To a known volume of the sample (e.g., 50 µL), add a precise amount of the this compound internal standard working solution. c. Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform/methanol mixture to precipitate proteins and extract lipids. d. After vortexing and centrifugation, the lipid-containing organic phase is carefully collected. e. The solvent is evaporated under a stream of nitrogen. f. The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).
3. LC-MS Analysis: a. Inject the reconstituted lipid extract onto a reverse-phase HPLC column (e.g., C18). b. Elute the triglycerides using a gradient of mobile phases, for example, from a lower to a higher concentration of an organic solvent like isopropanol. c. Detect the eluting triglycerides using a mass spectrometer operating in a positive ion mode, monitoring for the specific precursor and product ions of the target triglycerides and this compound.
4. Data Analysis: a. Integrate the peak areas for the target triglycerides and the this compound internal standard. b. Calculate the response ratio (peak area of analyte / peak area of internal standard). c. Quantify the concentration of the target triglycerides in the sample by comparing the response ratio to a calibration curve prepared with known concentrations of non-labeled triglyceride standards and a constant concentration of the this compound internal standard.
Mandatory Visualization
Caption: Experimental workflow for triglyceride quantification.
Caption: Troubleshooting workflow for purity issues.
References
Technical Support Center: Isotopic Impurity Correction for Tristearin-d40
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Tristearin-d40 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound and where do they come from?
A1: Isotopic impurities in this compound refer to molecules of Tristearin that do not have the expected exact number of 40 deuterium atoms. These impurities arise from two main sources:
-
Incomplete Deuteration During Synthesis: The chemical synthesis process to replace hydrogen with deuterium is often not 100% efficient. This results in a population of Tristearin molecules with fewer than 40 deuterium atoms (e.g., d39, d38).
-
Natural Isotopic Abundance: All elements exist as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is ¹³C.[1] Similarly, hydrogen naturally contains about 0.015% deuterium (²H).[1] This means that even unlabeled Tristearin will have a natural isotopic distribution of heavier molecules. When analyzing this compound, the natural abundance of isotopes in its carbon, hydrogen, and oxygen atoms will contribute to the overall mass spectrum.
Q2: Why is it crucial to correct for these isotopic impurities?
A2: Correcting for isotopic impurities is critical for accurate quantification in mass spectrometry.[2] If not accounted for, these impurities can lead to:
-
Overestimation of the Analyte: The signal from the unlabeled or partially labeled this compound can overlap with the signal of the native (unlabeled) tristearin you are trying to quantify, leading to artificially inflated results.[3][4]
-
Non-linear Calibration Curves: The presence of isotopic impurities can cause a non-linear response in your calibration curve, particularly at low concentrations of your analyte.[2]
-
Inaccurate Isotopic Enrichment Calculations: In tracer studies where you are measuring the incorporation of stable isotopes, failing to correct for the baseline isotopic distribution will lead to erroneous enrichment values.
Q3: What is a typical isotopic purity for commercially available this compound?
A3: For reliable quantitative analysis, it is recommended that deuterated internal standards have an isotopic enrichment of ≥98%.[3] You should always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic purity of your this compound lot. This document will detail the percentage of the desired deuterated species (d40) and the distribution of other isotopologues.
Q4: Can the position of the deuterium labels on this compound affect my experiment?
A4: Yes, the stability of the deuterium labels is important. Deuterium atoms on chemically stable positions, such as carbon atoms, are generally non-exchangeable. However, if deuterium were on a more labile site (e.g., on a hydroxyl or amine group, which is not the case for Tristearin), it could exchange with hydrogen from the solvent, altering the isotopic composition of your standard.[4] For this compound, the deuterium atoms are on the fatty acid chains and are considered stable under typical experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound as an internal standard.
Issue 1: High background signal for the unlabeled analyte in blank samples.
-
Possible Cause: The this compound internal standard contains a significant amount of unlabeled Tristearin (d0) as an impurity.
-
Troubleshooting Steps:
-
Analyze the Internal Standard Alone: Prepare a high-concentration solution of your this compound standard and analyze it by LC-MS.
-
Examine the Mass Spectrum: Check for a signal at the m/z of the unlabeled Tristearin. The intensity of this peak relative to the d40 peak will give you an indication of the level of this impurity.
-
Correction Protocol: If a significant d0 impurity is present, you must correct for its contribution to the analyte signal in your samples. This can be done by subtracting the contribution of the internal standard to the analyte signal based on the measured ratio of d0 to d40 in the standard-only sample.
-
Issue 2: The observed isotopic distribution of this compound does not match the specifications on the Certificate of Analysis.
-
Possible Cause 1: In-source fragmentation or hydrogen-deuterium (H/D) back-exchange in the mass spectrometer.
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Use "softer" ionization conditions to minimize in-source fragmentation. This may involve reducing the cone voltage or collision energy.
-
Check for H/D Exchange: Analyze the this compound standard over time in your sample matrix and mobile phase to see if the isotopic distribution changes, which would indicate back-exchange. If this is occurring, consider using aprotic solvents where possible.[4]
-
-
Possible Cause 2: The presence of co-eluting isobaric interferences in the sample matrix.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to better separate the this compound from other matrix components.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between this compound and interfering compounds with the same nominal mass but different elemental compositions.
-
Issue 3: Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Possible Cause: The contribution from the isotopic impurities in the this compound is having a more pronounced effect at low analyte concentrations.
-
Troubleshooting Steps:
-
Implement a Correction Algorithm: Use a mathematical correction to account for the isotopic overlap. A detailed protocol for this is provided below.
-
Verify Isotopic Purity: If the issue persists, you may need to purchase a new lot of this compound with higher isotopic purity.
-
Quantitative Data Summary
The following table summarizes the natural isotopic abundances of elements found in Tristearin (C₅₇H₁₁₀O₆) and a hypothetical, yet typical, isotopic distribution for a commercial batch of this compound.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
| This compound Isotopologue | Relative Abundance in a Typical Commercial Batch (%) |
| d38 | 0.5 |
| d39 | 2.5 |
| d40 (Target) | 96.0 |
| d41 | 0.8 |
| d42 | 0.2 |
Note: This data is illustrative. Always refer to the Certificate of Analysis for your specific batch of this compound.
Experimental Protocol: Correction for Isotopic Impurities in this compound
This protocol describes a method to correct for the contribution of isotopic impurities from a this compound internal standard to the signal of the unlabeled Tristearin analyte using LC-MS.
Objective: To accurately quantify unlabeled Tristearin by correcting for the isotopic overlap from the this compound internal standard.
Materials:
-
Unlabeled Tristearin standard
-
This compound internal standard
-
LC-MS system
-
Appropriate solvents and sample matrix
Methodology:
-
Characterize the Isotopic Distribution of Unlabeled Tristearin:
-
Prepare and analyze a solution of the unlabeled Tristearin standard.
-
Acquire the mass spectrum and determine the relative intensities of the monoisotopic peak (M+0) and the subsequent isotopic peaks (M+1, M+2, etc.) arising from natural ¹³C abundance.
-
-
Characterize the Isotopic Distribution of this compound:
-
Prepare and analyze a solution containing only the this compound internal standard.
-
Acquire the mass spectrum and determine the relative intensities of all significant isotopologues (e.g., d38, d39, d40, d41, d42). Pay close attention to the intensity of the peak corresponding to unlabeled Tristearin (d0).
-
-
Sample Analysis:
-
Prepare and analyze your unknown samples, which have been spiked with a known concentration of this compound.
-
Acquire the mass spectra for both the unlabeled Tristearin and the this compound.
-
-
Data Correction (Calculation):
-
For each sample, measure the peak areas for the unlabeled Tristearin and the this compound.
-
Use the data from step 2 to calculate the contribution of the d0 impurity from the this compound to the unlabeled Tristearin signal in your sample.
-
Correction Factor = Area(d0 in standard) / Area(d40 in standard)
-
Contribution to Analyte Signal = Area(d40 in sample) * Correction Factor
-
-
Subtract this contribution from the measured peak area of your unlabeled Tristearin.
-
Corrected Analyte Area = Measured Analyte Area - Contribution to Analyte Signal
-
-
Use the Corrected Analyte Area to calculate the concentration of Tristearin in your sample based on your calibration curve.
-
Visualizations
Caption: Workflow for isotopic impurity correction.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Tristearin-d40 by ESI-MS
Welcome to the technical support center for the analysis of Tristearin-d40 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the ionization efficiency and ensure accurate quantification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound, providing systematic steps to identify and resolve them.
Problem ID: TS-01 Question: Why am I observing a low or no signal for this compound?
| Possible Causes | Solutions |
| Inappropriate Solvent System | This compound is a nonpolar lipid. Ensure it is dissolved in a solvent compatible with both the analyte and the mobile phase. A mismatch can lead to precipitation and poor introduction into the ESI source. Use a solvent like isopropanol or a mixture of chloroform and methanol.[1] |
| Inefficient Adduct Formation | In positive ion mode, triglycerides like this compound ionize poorly as protonated molecules ([M+H]+). Their signal is significantly enhanced by forming adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+).[2][3] Ensure your mobile phase contains an appropriate additive, such as 5-10 mM ammonium formate, to promote the formation of the [M+NH4]+ adduct.[1][3] |
| Suboptimal ESI Source Parameters | The efficiency of ionization is highly dependent on the ESI source settings. Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[3][4] For large, nonpolar molecules, higher drying gas temperatures may be necessary to facilitate desolvation.[1] |
| In-source Fragmentation | High energy in the ion source can cause the this compound molecule to fragment before detection, leading to a lower abundance of the intact molecular ion.[3][5] This is a common issue with large lipids.[3] Reduce the fragmentor or cone voltage to minimize fragmentation. |
| Ion Suppression | Co-elution with other matrix components can suppress the ionization of this compound.[3][6] Optimize your chromatographic separation to isolate the analyte from interfering substances. Consider sample cleanup methods like solid-phase extraction (SPE) to remove matrix components.[7] |
Problem ID: TS-02 Question: My signal for this compound is unstable and fluctuating.
| Possible Causes | Solutions |
| Unstable Taylor Cone | An inconsistent spray at the ESI needle tip can cause significant signal fluctuation. This may be due to an incorrect sprayer voltage, a clogged needle, or an inappropriate solvent composition.[8] Optimize the sprayer voltage and ensure the needle is clean. Ensure the mobile phase composition is consistent and well-mixed. |
| Inconsistent Mobile Phase Composition | If using a gradient, ensure the pumps are functioning correctly and the solvents are properly degassed. Fluctuations in the mobile phase composition can lead to an unstable spray and varying ionization efficiency. |
| Contamination | Contamination in the sample, solvent, or LC-MS system can lead to signal instability. Ensure high-purity solvents and clean sample vials are used. If necessary, flush the system to remove any contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound analysis? A1: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of triglycerides like this compound. This is because it facilitates the formation of adducts, such as [M+NH4]+ and [M+Na]+, which provide significantly higher signal intensity compared to protonated molecules.[3][9]
Q2: Which mobile phase additives are most effective for enhancing the this compound signal? A2: Ammonium formate is the most commonly recommended additive for enhancing the signal of triglycerides in positive ion ESI-MS.[1][3] It provides a consistent source of ammonium ions to form the [M+NH4]+ adduct, which is often the most abundant and stable ion for this class of compounds. A concentration of 5-10 mM in the mobile phase is a good starting point.[3]
Q3: What are the expected precursor ions for this compound in ESI-MS? A3: The molecular weight of this compound (C57H70D40O6) is approximately 931.0 g/mol . In positive ion mode with an ammonium formate additive, the expected precursor ion is the ammonium adduct [M+NH4]+ at an m/z of approximately 949.0. If sodium is present in the system, you may also observe the sodium adduct [M+Na]+ at an m/z of approximately 954.0.
Q4: How can I minimize in-source fragmentation of this compound? A4: To minimize in-source fragmentation, it is crucial to use the softest possible ionization conditions.[5] This can be achieved by reducing the fragmentor or cone voltage in the ion source. Systematically lower this voltage while monitoring the signal intensity of the precursor ion and any known fragment ions to find the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.[3]
Q5: What type of LC column is suitable for the analysis of this compound? A5: For the analysis of large, nonpolar molecules like this compound, a C18 or C30 reversed-phase column is typically used.[3][10] These columns provide good retention and separation from more polar lipids, which can cause ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation of this compound
This protocol outlines the steps for preparing a this compound standard solution for direct infusion or LC-MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the this compound in a suitable organic solvent, such as a 2:1 mixture of chloroform:methanol or isopropanol, to create a stock solution of 1 mg/mL.[1]
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve the desired concentration range for your calibration curve.
-
Protocol 2: Optimization of ESI-MS Parameters for this compound
This protocol provides a systematic approach to optimizing the key ESI-MS parameters for maximizing the signal of the this compound [M+NH4]+ adduct.
-
Direct Infusion Setup:
-
Prepare a 1 µg/mL solution of this compound in a mobile phase containing 10 mM ammonium formate.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
-
Parameter Optimization:
-
Capillary/Spray Voltage: Start with a typical value (e.g., 3.5 kV) and adjust it in small increments (e.g., 0.2 kV) to find the voltage that provides the most stable and intense signal.[3]
-
Drying Gas Temperature: Begin with a moderate temperature (e.g., 300 °C) and gradually increase it. For large lipids, higher temperatures are often needed for efficient desolvation.[3]
-
Drying Gas Flow: Optimize the flow rate to ensure efficient desolvation without causing excessive fragmentation or signal instability.[3]
-
Nebulizer Gas Pressure: Adjust the nebulizer pressure to achieve a stable spray.[3]
-
Fragmentor/Cone Voltage: Start with a low voltage and gradually increase it to find the balance between efficient ion transmission and minimal in-source fragmentation.[5]
-
Quantitative Data Summary
The following tables summarize typical starting parameters and expected observations for the analysis of this compound. Actual values should be optimized for your specific instrument and experimental conditions.
Table 1: Recommended ESI-MS Source Parameters (Positive Ion Mode)
| Parameter | Recommended Range | Purpose |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | To achieve a stable electrospray.[3] |
| Drying Gas Temperature | 300 - 400 °C | To facilitate solvent evaporation. |
| Drying Gas Flow | 10 - 15 L/min | To aid in desolvation.[3] |
| Nebulizer Gas Pressure | 30 - 50 psi | To assist in droplet formation. |
| Fragmentor/Cone Voltage | 60 - 120 V | To optimize ion transmission and minimize fragmentation. |
Table 2: Common Adducts of this compound in Positive ESI-MS
| Adduct Ion | Mobile Phase Additive | Expected m/z | Relative Abundance |
| [M+NH4]+ | Ammonium Formate | ~949.0 | High |
| [M+Na]+ | (Sodium contamination) | ~954.0 | Variable |
| [M+H]+ | Acidic Additive | ~932.0 | Very Low |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Head-to-Head Comparison: Tristearin-d40 vs. C13-Labeled Internal Standards for Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. In the field of lipidomics, particularly for the analysis of triglycerides like tristearin, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an objective, data-driven comparison of two common types of SILs: deuterated Tristearin-d40 and carbon-13 (¹³C)-labeled tristearin.
The ideal internal standard should exhibit physicochemical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and ionization. This co-behavior is crucial for accurately compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.
Key Performance Differences: A Theoretical and Practical Overview
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.[1]
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound. In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[1][2] This "isotope effect" arises because a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase.[1] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[3]
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms. Deuterium atoms, particularly those on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the solvent or sample matrix, potentially compromising the integrity of the standard.[4]
Matrix Effects: Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix-induced ion suppression or enhancement. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]
Quantitative Data Summary
A study utilizing [¹³C₃]tripalmitin as an internal standard for the determination of total glycerides and triglycerides in human serum demonstrated high precision, with a coefficient of variation (CV) for a single measurement ranging from 0.35% to 0.72% and no significant bias.[5][6] This highlights the high level of accuracy and precision achievable with ¹³C-labeled triglyceride standards.
Conversely, a study comparing deuterium-labeled and ¹³C-labeled essential fatty acids found no significant differences in their quantification in rat plasma after 24 hours when the data was appropriately corrected for endogenous pools and matrix effects.[7] This suggests that while ¹³C-labeled standards are theoretically superior, well-validated methods using deuterated standards can still yield accurate results. However, the risk of analytical complications due to chromatographic shifts and isotopic instability remains a significant consideration with deuterated standards.
| Performance Metric | This compound (Deuterated) | C13-Labeled Tristearin | Supporting Evidence |
| Chromatographic Co-elution with Analyte | Potential for retention time shift (isotope effect). | Typically co-elutes perfectly. | [1][2][3] |
| Isotopic Stability | Risk of H/D back-exchange. | Highly stable, no exchange. | [4] |
| Compensation for Matrix Effects | Can be compromised by chromatographic shift. | More effective due to co-elution. | [1] |
| Accuracy and Precision | Can be high with proper validation, but carries higher risk of bias. | Generally considered to provide higher accuracy and precision. | [5][6] |
| Cost and Availability | Generally more readily available and less expensive. | Can be more expensive and less commonly available. | General knowledge |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis that can be adapted for the quantification of tristearin using either this compound or a ¹³C-labeled internal standard.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard stock solution (this compound or ¹³C-Tristearin)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known amount of the internal standard stock solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Tristearin
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tristearin (Analyte): [M+NH₄]⁺ → [M+NH₄-C₁₈H₃₆O₂]⁺ (e.g., m/z 908.8 → 607.6)
-
This compound (Internal Standard): [M+NH₄]⁺ → [M+NH₄-C₁₈H₃₆O₂]⁺ (with corresponding mass shift, e.g., m/z 948.8 → 647.6)
-
¹³C-Tristearin (Internal Standard): [M+NH₄]⁺ → [M+NH₄-C₁₈H₃₆O₂]⁺ (with corresponding mass shift)
-
-
Collision Energy and other MS parameters: Must be optimized for the specific instrument and analytes.
Mandatory Visualizations
Triglyceride Metabolism Signaling Pathway
Caption: Hormonal regulation of triglyceride metabolism.
Experimental Workflow for Triglyceride Quantification
Caption: A typical workflow for triglyceride quantification.
Logical Relationship for Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum. | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validating a Quantitative Assay Using Tristearin-d40: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of quantitative assays is fundamental to ensuring data accuracy, reproducibility, and regulatory compliance. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS). Tristearin-d40, a deuterated form of the triglyceride Tristearin, serves as an excellent internal standard for the quantification of lipids, especially triacylglycerols (TAGs). Its chemical and physical properties closely mimic those of its endogenous, non-labeled counterpart, allowing it to effectively compensate for variability during sample preparation and analysis.
This guide provides a comprehensive overview of the validation process for a quantitative assay using this compound as an internal standard. It includes detailed experimental protocols, comparative data tables, and a visual representation of the analytical workflow to facilitate the establishment of sensitive, specific, and reliable bioanalytical methods.
Comparative Performance of Internal Standards
The choice of an internal standard is a critical step in assay development. While this compound, as a SIL internal standard, is considered a gold standard, it is beneficial to understand its performance characteristics in comparison to other classes of internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , ¹³C-labeled lipids | - Co-elutes closely with the analyte, providing the most accurate correction for matrix effects and extraction variability.- High chemical and physical similarity to the analyte. | - Can be expensive.- Not available for all lipid species. |
| Odd-Chain Lipids | Triheptadecanoin (C17:0 TAG) | - More cost-effective than SIL standards.- Structurally similar to even-chain endogenous lipids. | - Chromatographic behavior may differ slightly from the analyte.- Can be present endogenously at low levels due to diet. |
| Non-Endogenous Structural Analogs | - | - Cost-effective.- Not naturally present in the sample. | - May not perfectly mimic the analyte's behavior during extraction and ionization. |
Experimental Protocols for Assay Validation
A thorough validation process involves the assessment of several key parameters to ensure the method is fit for its intended purpose. The following protocols are designed for the validation of a quantitative assay for a specific triacylglycerol using this compound as the internal standard.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
Protocol:
-
Analyze at least six individual lots of the blank biological matrix (e.g., plasma, tissue homogenate).
-
Spike one of these lots with only the internal standard, this compound (zero sample).
-
Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and this compound.
-
Compare the chromatograms of the blank, zero, and LLOQ samples to ensure no significant interfering peaks are present at the retention time of the analyte or the internal standard.
Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
Objective: To establish the concentration range over which the assay is accurate and precise.
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
-
Precision: The CV% should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Recovery
Objective: To evaluate the efficiency of the extraction procedure.
Protocol:
-
Set 1 (Extracted): Prepare QC samples at low, medium, and high concentrations and extract them according to the established procedure.
-
Set 2 (Unextracted/100% Recovery): Spike the extracted blank matrix with the analyte and this compound at the corresponding low, medium, and high concentrations post-extraction.
-
Calculate the recovery by comparing the peak areas of the analyte and internal standard in Set 1 to those in Set 2.
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible. The CV% of the recovery across the QC levels should generally be ≤15%.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and this compound at low and high concentrations.
-
Compare the responses to those of the analyte and internal standard in a neat solution at the same concentrations.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.
Acceptance Criteria: The CV% of the matrix factor across the different lots of matrix should not be greater than 15%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of sample storage.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified duration.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.
Quantitative Data Summary
The following tables present a template for summarizing the validation data.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 12.5 |
| Low | 3 | 2.90 | 96.7 | 8.2 |
| Medium | 50 | 51.5 | 103.0 | 6.5 |
| High | 150 | 148.0 | 98.7 | 5.1 |
Table 2: Recovery and Matrix Effect
| QC Level | Recovery (%) | CV% | Matrix Factor | CV% |
| Low | 85.2 | 7.8 | 0.98 | 9.1 |
| High | 88.1 | 6.5 | 1.02 | 7.5 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation of the validation process. The following diagram, generated using Graphviz, illustrates the key stages of validating a quantitative assay using this compound.
Caption: Workflow for the validation of a quantitative assay using this compound.
Logical Relationships in Validation
The validation parameters are interconnected, and understanding their relationships is key to a successful validation.
Caption: Interrelationships between key bioanalytical validation parameters.
Tristearin-d40 in Lipid Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount for generating reliable and reproducible data. The choice of an internal standard is a critical factor influencing the quality of these results. This guide provides an objective comparison of Tristearin-d40, a deuterated triglyceride, with other common internal standards used in lipid quantification, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as deuterium (²H) or carbon-13 (¹³C), these standards become chemically almost identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[3]
The Gold Standard: Performance of this compound
This compound, a triglyceride containing three deuterated stearic acid chains, serves as an exemplary SIL internal standard for the quantification of triglycerides. Its chemical structure closely mimics that of endogenous long-chain triglycerides, ensuring it behaves similarly during lipid extraction and ionization in the mass spectrometer. This minimizes analytical variability and enhances the accuracy and precision of quantification.
While direct head-to-head comparative studies detailing the quantitative performance of this compound against a comprehensive panel of other internal standards are not extensively published in publicly available literature, the general superiority of deuterated standards over non-labeled or structural analog standards is well-documented. For instance, studies have shown that the use of deuterated internal standards can lead to accuracy values within 25% and a relative standard deviation (RSD) below 20%, a significant improvement over methods without an internal standard where accuracy can differ by more than 60% and RSD can exceed 50%.
Comparison with Alternative Internal Standards
The primary alternatives to deuterated triglycerides like this compound include odd-chain triglycerides and ¹³C-labeled triglycerides.
Odd-Chain Triglycerides: These are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., triheptadecanoin, C17:0). As they are typically present in very low concentrations in most biological samples, they can serve as effective internal standards. However, their chemical and physical properties are not identical to the even-chain triglycerides that are most common in biological systems. This can lead to differences in extraction efficiency and ionization response, potentially compromising the accuracy of quantification.
¹³C-Labeled Triglycerides: These represent another class of "gold standard" internal standards. A key advantage of ¹³C-labeled standards is their perfect co-elution with the unlabeled analyte in liquid chromatography (LC).[4] Deuterated standards, due to the slight change in polarity from the C-D bond, can sometimes exhibit a small retention time shift (isotopic effect).[1] While this shift is often negligible, in complex matrices with significant ion suppression, it could potentially lead to the analyte and internal standard experiencing different matrix effects. However, ¹³C-labeled standards are generally more expensive and less readily available than their deuterated counterparts.[5]
The following table summarizes the key performance characteristics of these internal standard types.
| Internal Standard Type | Analyte Mimicry | Co-elution with Analyte | Matrix Effect Compensation | Cost-Effectiveness |
| This compound (Deuterated) | Excellent | Very Good (minor isotopic effect possible) | Excellent | Good |
| Odd-Chain Triglycerides | Good | Fair | Good | Excellent |
| ¹³C-Labeled Triglycerides | Excellent | Excellent (perfect co-elution) | Excellent | Fair |
Experimental Protocols
Achieving accurate and precise lipid quantification is critically dependent on a robust and well-defined experimental protocol. Below is a detailed methodology for the quantification of triglycerides in human plasma using this compound as an internal standard.
Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for extracting lipids from biological samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in chloroform:methanol 2:1, v/v).
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge the sample at 2000 x g for 10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as 100 µL of isopropanol:acetonitrile (1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column. A gradient elution is typically used with mobile phase A consisting of acetonitrile/water and mobile phase B consisting of isopropanol/acetonitrile, both containing an additive like ammonium formate to improve ionization.
-
Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for Tristearin and this compound. For example, for endogenous tristearin (C57H110O6), the precursor ion would be its ammonium adduct [M+NH4]+ at m/z 908.9, and a characteristic product ion would be monitored. For this compound, the precursor ion would be shifted by the mass of the deuterium atoms, and a corresponding product ion would be monitored.
Data Analysis
-
Peak Integration: Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of each endogenous triglyceride to the peak area of this compound.
-
Quantification: Determine the concentration of each triglyceride by comparing the calculated ratio to a calibration curve prepared with known concentrations of a non-deuterated tristearin standard and a fixed concentration of this compound.
Visualizing the Workflow
To provide a clear understanding of the experimental and logical processes, the following diagrams are presented.
Caption: Experimental workflow for triglyceride quantification using this compound.
Caption: Logical comparison of different internal standards for lipid quantification.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable lipid quantification. This compound, as a deuterated stable isotope-labeled standard, offers a high degree of accuracy and precision by closely mimicking the behavior of endogenous triglycerides throughout the analytical process. While ¹³C-labeled standards may offer a slight advantage in terms of chromatographic co-elution, their higher cost and limited availability often make deuterated standards like this compound a more practical and equally effective choice for most applications. Odd-chain triglycerides, while cost-effective, may not provide the same level of accuracy due to structural differences. By implementing a well-validated experimental protocol, researchers can leverage the benefits of this compound to generate high-quality, reproducible lipidomics data essential for advancing scientific discovery and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Normalization: A Comparative Guide to Tristearin-d40 and Odd-Chain Lipid Standards in Quantitative Lipidomics
For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results. In the realm of mass spectrometry-based lipidomics, internal standards are indispensable tools for correcting analytical variability. This guide provides an objective comparison of two commonly employed types of internal standards for triglyceride analysis: the stable isotope-labeled standard, Tristearin-d40, and odd-chain lipid standards, such as Triheptadecanoin.
The selection of an appropriate internal standard is a critical step in the development of quantitative lipidomics assays.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the biological sample, and not interfere with the analyte's signal.[2] Stable isotope-labeled standards, like this compound, are often considered the "gold standard" as they co-elute with the endogenous analyte and experience nearly identical extraction efficiencies and matrix effects.[1] Odd-chain lipids, which are typically present at very low levels in mammalian tissues, offer a cost-effective alternative.[2][3]
This guide delves into a comparison of these two normalization strategies, presenting a synthesis of performance data from validated methods, detailed experimental protocols, and visual workflows to inform the selection of the most suitable internal standard for your analytical needs.
Performance Comparison: A Synthesis of Validation Data
While a direct head-to-head experimental comparison of this compound and an odd-chain triglyceride standard in a single publicly available study is limited, a comparative analysis can be constructed from typical performance data reported in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following table summarizes key performance metrics for triglyceride quantification using these two types of internal standards.
| Performance Metric | This compound (Deuterated Standard) | Odd-Chain Lipid Standard (e.g., Triheptadecanoin) |
| Accuracy (% Recovery) | Typically 95-105% | Generally 90-110% |
| Precision (% RSD) | < 15% | < 20% |
| Linearity (R²) | > 0.99 | > 0.99 |
| Correction for Matrix Effects | Excellent | Good |
| Potential for Endogenous Interference | Negligible | Low, but possible due to dietary sources[3] |
| Cost | Higher | Lower |
Disclaimer: This data is synthesized from representative values found in literature for validated LC-MS/MS methods and is intended for comparative purposes. Actual performance may vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for the quantification of triglycerides in a biological matrix (e.g., plasma) using an internal standard and LC-MS/MS.
Sample Preparation and Lipid Extraction
This protocol outlines a standard procedure for the extraction of total lipids from a plasma sample.
Materials:
-
Plasma sample
-
Internal Standard Spiking Solution (this compound or Triheptadecanoin in isopropanol)
-
Isopropanol, HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 20 µL of plasma.
-
Add 20 µL of the internal standard spiking solution at a known concentration.
-
Add 300 µL of methanol and vortex for 10 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water to induce phase separation and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of triglycerides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold at 99% B
-
15.1-18 min: Return to 30% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 350°C
-
Capillary Voltage: 3.5 kV
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor-to-product ion transitions for each target triglyceride and the internal standard. For triglycerides, [M+NH4]+ is a common precursor ion, and neutral loss of a fatty acid is a common fragmentation pathway.[4]
Workflow Visualizations
The following diagrams illustrate the key workflows in the quantitative analysis of triglycerides using internal standards.
Caption: General workflow for triglyceride quantification.
Caption: Logic of internal standard normalization.
Discussion and Conclusion
The choice between a deuterated internal standard like this compound and an odd-chain lipid standard depends on the specific requirements of the study.
This compound and other stable isotope-labeled standards are the preferred choice for assays demanding the highest accuracy and precision. Their near-identical chemical behavior to the endogenous analytes provides the most effective correction for variations throughout the analytical process. This is particularly crucial in complex matrices where significant ion suppression or enhancement is expected. The primary drawback of deuterated standards is their higher cost.
Odd-chain lipid standards represent a pragmatic and cost-effective alternative. They generally provide robust quantification and are suitable for many research applications.[1] However, researchers must be cautious about the potential for endogenous odd-chain fatty acids in their samples, which can arise from dietary sources and interfere with quantification.[3] It is advisable to screen a representative set of samples for the presence of the chosen odd-chain lipid standard before method validation.
References
A Guide to Inter-Laboratory Comparison of Tristearin-d40 Quantification using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the quantification of Tristearin-d40, a common deuterated internal standard used in lipidomics and other bioanalytical applications. In the absence of publicly available, direct inter-laboratory studies for this specific molecule, this document serves as a practical template. It outlines a standardized experimental protocol and presents hypothetical, yet realistic, performance data to guide laboratories in designing, executing, and evaluating their own comparison studies.
The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring data consistency for multi-site studies or when transferring methods. This compound, due to its stability and chemical similarity to endogenous triglycerides, is an excellent candidate for such a comparison.
Performance Comparison of Analytical Methods
When evaluating the performance of an analytical method for this compound across different laboratories, several key metrics should be assessed. The following tables summarize hypothetical data from a mock inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). These values are based on typical performance characteristics for triglyceride analysis by LC-MS/MS.[1]
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.999 | 0.997 | ≥ 0.995[1] |
| LLOQ (ng/mL) | 5.0 | 4.5 | 5.5 | Reportable |
| ULOQ (ng/mL) | 5000 | 5000 | 4800 | Reportable |
| Intra-Assay Precision (%CV) | 4.2% | 3.8% | 5.1% | ≤ 15% |
| Inter-Assay Precision (%CV) | 6.8% | 5.9% | 7.5% | ≤ 15% |
| Accuracy (% Recovery) | 98.5% | 102.1% | 96.7% | 85-115% |
| Matrix Effect (%) | 95.2% | 97.4% | 93.8% | 80-120% |
| Extraction Recovery (%) | 91.3% | 93.5% | 89.8% | Consistent |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. Data is hypothetical.
Table 2: Inter-Laboratory Comparison of Blinded Quality Control (QC) Samples
| QC Sample | True Value (ng/mL) | Lab A (Measured) | Lab B (Measured) | Lab C (Measured) | Inter-Lab Mean | Inter-Lab %CV |
| QC Low | 15.0 | 14.8 | 15.2 | 14.5 | 14.83 | 2.4% |
| QC Medium | 250 | 255 | 248 | 259 | 254.0 | 2.2% |
| QC High | 4000 | 4100 | 3950 | 4150 | 4066.7 | 2.5% |
Data is hypothetical. Inter-laboratory %CVs for well-established methods are often below 10-15%.[2][3]
Experimental Protocols
A standardized protocol is crucial for a successful inter-laboratory comparison. The following outlines a typical LC-MS/MS method for the quantification of this compound in a biological matrix like human plasma.
Sample Preparation: Lipid Extraction
This protocol uses a liquid-liquid extraction method suitable for triglycerides.
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution.
-
Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.
-
Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer (containing the lipids) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) isopropanol:acetonitrile for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition for this compound: Precursor Ion (m/z) -> Product Ion (m/z). Specific m/z values to be determined based on the instrument and adduct ion (e.g., [M+NH4]+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon.
-
Collision energy and other parameters should be optimized for the specific instrument.
-
Visualizations
Diagrams are essential for clearly communicating experimental workflows and logical relationships.
Caption: Workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
A Comparative Guide to Internal Standards for Triglyceride Quantification: Tristearin-d40 vs. Odd-Chain Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accurate measurement of triglycerides is paramount. The choice of an internal standard is a critical factor influencing the reliability and accuracy of mass spectrometry-based quantification. This guide provides an objective comparison of the theoretical performance of Tristearin-d40, a deuterated internal standard, with commonly used odd-chain triglyceride alternatives, supported by representative experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes like deuterium, these standards are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z). This near-perfect chemical and physical similarity ensures they co-elute with the analyte and experience identical ionization efficiencies and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.
Common Alternatives: Odd-Chain Triglycerides
Odd-chain triglycerides, such as Glyceryl Trinonadecanoate (TG 19:0/19:0/19:0) and Glyceryl Triheptadecanoate (TG 17:0/17:0/17:0), are frequently employed as internal standards for the quantification of even-chain triglycerides, which are more common in biological systems. Their utility stems from their low natural abundance in most samples, minimizing the risk of interference.
Performance Comparison
The selection of an appropriate internal standard is crucial for developing a robust and reliable quantitative assay. The following table summarizes the expected performance of this compound alongside representative data for odd-chain triglyceride standards.
| Parameter | This compound (Deuterated IS - Expected Performance) | Glyceryl Trinonadecanoate (Odd-Chain IS) | Glyceryl Triheptadecanoate (Odd-Chain IS) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Linear Range | Expected to be wide, e.g., 0.1 - 1000 ng/mL | Typically 1 - 500 ng/mL | Typically 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, expected to be low | Analyte and matrix dependent | Analyte and matrix dependent |
| Upper Limit of Quantification (ULOQ) | Dependent on detector saturation | Analyte and matrix dependent | Analyte and matrix dependent |
| Correction for Matrix Effects | Superior, co-elutes with analyte | Good, but may not perfectly mimic analyte behavior | Good, but may not perfectly mimic analyte behavior |
| Correction for Sample Loss | Excellent | Excellent | Excellent |
Experimental Protocols
A detailed and consistent methodology is essential for achieving accurate and reproducible quantification of triglycerides. Below is a general protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the internal standard (this compound or an odd-chain triglyceride) dissolved in an appropriate solvent.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. A common approach involves the addition of a 2:1 (v/v) mixture of chloroform and methanol to the sample, followed by vortexing and centrifugation to separate the organic and aqueous layers.
-
Sample Reconstitution: Carefully collect the lower organic phase containing the lipids and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.
-
Mobile Phase: A gradient elution with a binary solvent system, such as:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used for the detection of triglycerides as ammonium adducts [M+NH4]+.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target triglycerides and the internal standard are monitored.
-
Calibration Curve Construction and Quantification
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the target triglyceride analyte(s) and a fixed concentration of the internal standard.
-
Data Analysis:
-
Integrate the peak areas of the analyte(s) and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding analyte concentration.
-
Determine the concentration of the triglyceride(s) in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for triglyceride quantification using an internal standard.
Caption: Logical relationships in selecting and evaluating an internal standard for triglyceride analysis.
Justification for a Deuterated Internal Standard: A Comparison Guide for Tristearin-d40 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triglycerides is paramount in numerous fields, from metabolic disease research to the development of lipid-based therapeutics. The choice of an appropriate internal standard is a critical determinant of data quality and reliability in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides an objective comparison of Tristearin-d40, a deuterated internal standard, with conventional non-deuterated and odd-chain triglyceride internal standards, supported by illustrative experimental data and detailed methodologies.
The Rationale for a Superior Internal Standard
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, to accurately correct for variability.[1] Deuterated internal standards, such as this compound, are considered the "gold standard" as they are chemically and physically almost identical to their endogenous, non-labeled counterparts.[2] This near-identical nature ensures they co-elute during chromatography and experience the same ionization efficiencies and matrix effects in the mass spectrometer, leading to more accurate and precise quantification.[1][2]
Caption: Logical justification for selecting a deuterated internal standard.
Data Presentation: Performance Comparison
The following table summarizes the comparative performance of this compound against a non-deuterated (structural analog) internal standard and an odd-chain triglyceride internal standard in a typical triglyceride quantification assay from human plasma.
| Performance Metric | This compound | Non-Deuterated IS (Tristearin) | Odd-Chain TG IS (Trinonadecanoin) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 85.3 - 115.8% | 92.1 - 108.5% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Matrix Effect (% Suppression) | Minimized (< 5%) | Significant (15-30%) | Moderate (5-15%) |
| Co-elution with Analyte | Yes | Yes | No |
This data is illustrative and based on typical performance characteristics of deuterated internal standards as documented in scientific literature.
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol outlines a standard procedure for the extraction of triglycerides from human plasma.
-
Internal Standard Spiking: To 50 µL of human plasma in a 2 mL microcentrifuge tube, add 10 µL of a 10 µg/mL working solution of this compound in methanol.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of a cold (-20°C) 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol and toluene for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of triglycerides using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 98% B
-
12-15 min: Hold at 98% B
-
15.1-18 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Tristearin (Analyte) Transition: [M+NH₄]⁺ → [M+NH₄-C₁₈H₃₆O₂]⁺
-
This compound (IS) Transition: [M+d40+NH₄]⁺ → [M+d40+NH₄-C₁₈H₃₅D₁O₂]⁺
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the analytical workflow for triglyceride quantification using this compound as an internal standard.
Caption: Analytical workflow for triglyceride quantification.
Conclusion
The use of this compound as an internal standard offers significant advantages over non-deuterated and odd-chain triglyceride alternatives for the quantitative analysis of triglycerides by LC-MS/MS. Its near-identical physicochemical properties to the analyte ensure superior correction for matrix effects and other sources of analytical variability, leading to enhanced accuracy, precision, and overall data reliability. For researchers seeking the highest quality quantitative data in lipid analysis, the adoption of a deuterated internal standard like this compound is strongly justified.
References
Evaluating the stability of Tristearin-d40 under different experimental conditions
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of a robust internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive evaluation of the stability of Tristearin-d40 under various experimental conditions, comparing its performance with common alternatives and offering detailed experimental protocols to ensure data integrity.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, with deuterated compounds like this compound being a common choice. An ideal internal standard should mirror the analyte's behavior throughout the analytical process without degrading.[1] This guide delves into the stability of this compound under stressed conditions, providing a framework for its effective implementation in analytical workflows.
Comparative Stability of Internal Standards
The choice of an internal standard significantly impacts data quality. While deuterated standards are widely used, alternatives such as ¹³C-labeled and odd-chain lipids offer distinct advantages and disadvantages.
Table 1: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Closely mimics the physicochemical properties of the endogenous analyte. - Generally less expensive to synthesize than ¹³C-labeled standards.[2][3] | - Potential for isotopic exchange under certain conditions.[1][4] - May exhibit a slight chromatographic shift compared to the native analyte.[1] |
| ¹³C-Labeled Tristearin | - Excellent isotopic stability with no risk of back-exchange.[1][4] - Co-elutes perfectly with the unlabeled analyte, providing superior compensation for matrix effects.[1] | - Typically more expensive due to the higher cost of starting materials and more complex synthesis.[2][3] |
| Odd-Chain Triacylglycerols (e.g., Trinonadecanoin) | - Not naturally present in most biological samples. - Cost-effective. | - May not perfectly mimic the extraction and ionization behavior of the analyte. - Structural differences can lead to variations in analytical response. |
Forced Degradation Studies of this compound
To rigorously assess the stability of this compound, forced degradation studies are essential. These studies subject the internal standard to harsh conditions to identify potential degradation pathways and establish its stability profile.[5] The following table summarizes the expected stability of this compound under various stress conditions, based on the general principles of lipid stability.
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time | Temperature | % Recovery of this compound | Major Degradation Products |
| Acidic (0.1 M HCl) | 24 hours | 60°C | ~92% | Stearic acid-d39, Diacylglycerol-d38 |
| Basic (0.1 M NaOH) | 24 hours | 60°C | ~88% | Stearic acid-d39, Diacylglycerol-d38 |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | ~98% | Minimal oxidation products |
| Thermal | 72 hours | 80°C | ~99% | Negligible |
| Photolytic (ICH Q1B) | 24 hours | Room Temp | >99% | Negligible |
Note: The data presented in this table is illustrative and based on established principles of lipid chemistry. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible stability testing. The following sections outline the methodologies for performing forced degradation studies and routine stability assessments of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic: Expose a sealed vial of the stock solution to light as per ICH Q1B guidelines.
-
-
Incubation: Incubate the solutions under the specified conditions (see Table 2).
-
Sample Preparation: After incubation, neutralize the acidic and basic solutions. Extract the lipids from all samples using a suitable method (e.g., Folch or Bligh-Dyer).
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: Routine Stability Assessment in Biological Matrix
This protocol evaluates the stability of this compound in a biological matrix under typical laboratory conditions.
-
Spiking: Spike a blank biological matrix (e.g., plasma or serum) with this compound at low and high concentrations.
-
Stability Tests:
-
Freeze-Thaw Stability: Subject the spiked samples to three freeze-thaw cycles (-20°C to room temperature).
-
Bench-Top Stability: Store the spiked samples at room temperature for a defined period (e.g., 4, 8, and 24 hours).
-
Long-Term Stability: Store the spiked samples at -80°C for an extended period (e.g., 1, 3, and 6 months).
-
-
Sample Analysis: After each storage condition, process the samples and analyze them by LC-MS.
-
Evaluation: Compare the results to freshly prepared samples to determine the stability of this compound.
Visualizing the Experimental Workflow
To provide a clear overview of the stability testing process, the following diagram illustrates the key steps involved.
Caption: Workflow for evaluating the stability of this compound.
Conclusion
This compound is a widely accepted internal standard for lipidomic analysis. Understanding its stability under various experimental conditions is critical for ensuring the accuracy and reliability of quantitative data. While generally stable, potential for degradation under harsh acidic or basic conditions should be considered during method development and validation. For applications requiring the highest level of accuracy and where cost is less of a concern, ¹³C-labeled tristearin presents a superior alternative due to its enhanced isotopic stability. By following robust experimental protocols and carefully considering the choice of internal standard, researchers can significantly improve the quality of their bioanalytical data.
References
A Researcher's Guide to Tristearin-d40: A Comparative Analysis of Commercial Suppliers
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the quality and consistency of these reagents are paramount to generating reliable and reproducible data. Tristearin-d40, a deuterated analog of tristearin, is a valuable tool in metabolic research, particularly in studies involving lipid metabolism, absorption, and distribution. This guide provides a comparative analysis of this compound from several prominent commercial suppliers, offering a comprehensive overview of key product specifications and the experimental protocols necessary to verify them.
This comparison focuses on products from MedChemExpress, Alfagen, Cayman Chemical, and Toronto Research Chemicals. The information presented is based on publicly available data and typical specifications for deuterated compounds from these suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for this compound from the selected suppliers. It is important to note that while chemical purity is often reported, isotopic enrichment is a critical parameter for deuterated standards and may require direct inquiry with the supplier.
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment (Deuterium Incorporation) | Formulation |
| MedChemExpress | HY-127035S2 | ≥99.12% (HPLC)[1] | Typically >98% | Solid/Powder |
| Alfagen | HY-127035S2-10 mg | ≥98.83% | Information not readily available; assumed to be >98% | Solid/Powder |
| Cayman Chemical | (Not explicitly found) | Typically ≥98% | Typically ≥99% deuterated forms; ≤1% d0 | Solid/Powder |
| Toronto Research Chemicals | (Not explicitly found) | Typically ≥98% | Typically >99% | Solid/Powder |
Note: Information for Cayman Chemical and Toronto Research Chemicals is based on their typical specifications for deuterated lipid products, as specific data for this compound was not found. It is strongly recommended to request a product-specific Certificate of Analysis.
Experimental Protocols: Verifying Product Quality
To ensure the quality and consistency of this compound for experimental use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as chloroform or a mixture of chloroform and methanol (2:1, v/v).
-
Prepare a series of calibration standards of a non-deuterated tristearin reference standard in the same solvent.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column suitable for high-temperature analysis of triglycerides (e.g., a short, thin-film column such as a 15 m x 0.25 mm ID, 0.1 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode at a temperature of 340°C.
-
Oven Temperature Program: Initial temperature of 200°C, hold for 1 minute, then ramp to 350°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 1200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound and any impurity peaks in the total ion chromatogram (TIC).
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Identify any significant impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent for direct infusion or LC-MS analysis (e.g., isopropanol:acetonitrile:water mixture).
-
-
HR-MS Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan mode with high resolution (>60,000).
-
Mass Range: A narrow mass range around the expected molecular ion of this compound (e.g., m/z 931-935 for the [M+NH4]+ adduct).
-
-
Data Analysis:
-
Examine the isotopic distribution of the molecular ion cluster.
-
Calculate the relative abundance of the monoisotopic peak (M+0) and the deuterated isotopologues (M+1, M+2, etc., up to M+40).
-
The isotopic enrichment is calculated based on the relative intensities of the deuterated peaks compared to the theoretical natural abundance of isotopes (primarily ¹³C). Specialized software is often used for accurate deconvolution and calculation.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound and the positions of deuterium labeling.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
-
NMR Analysis:
-
¹H NMR (Proton NMR):
-
Acquire a ¹H NMR spectrum to identify the presence and integration of any residual protons. In a fully deuterated sample, the proton signals should be significantly diminished or absent.
-
-
²H NMR (Deuterium NMR):
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm their chemical shifts, which correspond to the positions of deuteration.
-
-
¹³C NMR (Carbon-13 NMR):
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the tristearin molecule.
-
-
-
Data Analysis:
-
Compare the obtained spectra with the expected spectra for this compound and its non-deuterated counterpart.
-
The absence of signals in the ¹H NMR spectrum at positions expected to be deuterated, and the presence of corresponding signals in the ²H NMR spectrum, confirms the successful deuteration.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative analysis of this compound.
Caption: Workflow for the comparative analysis of this compound from different suppliers.
Caption: Application of this compound in a typical metabolic flux study.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Tristearin-d40
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Tristearin-d40, a non-hazardous, deuterated fatty acid ester. The procedures outlined are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for maintaining laboratory safety and environmental protection.
Chemical Safety and Properties
This compound is the deuterated form of Tristearin. For handling and disposal purposes, its physical and chemical properties are essentially identical to the non-deuterated compound. Safety Data Sheets (SDS) for Tristearin classify it as a non-hazardous substance.[1][2] It is a stable solid under normal conditions.[2][3]
Table 1: Physical and Safety Properties of Tristearin
| Property | Value | Source |
|---|---|---|
| Physical State | Solid (Crystal, Powder) | [4] |
| Appearance | White to slightly pale yellow | [4] |
| Hazard Classification | Not classified as hazardous | [1][2] |
| Stability | Stable under normal temperatures and pressures | [2][3] |
| Solubility | Insoluble in water | [2] |
| Melting Point | Approx. 73°C |[4] |
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the appropriate PPE is worn to minimize exposure, particularly to dust particles.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose | Source |
|---|---|---|---|
| Eye Protection | Safety glasses or chemical safety goggles | Protects eyes from dust | [3][4] |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents skin contact | [3][4] |
| Body Protection | Lab coat or other protective clothing | Prevents contamination of personal clothing | [3] |
| Respiratory | NIOSH-approved respirator | Use if dust is generated or ventilation is inadequate |[3] |
Step-by-Step Disposal Procedure
This procedure applies only to uncontaminated this compound. If this compound is mixed with any substance classified as hazardous (e.g., solvents, toxic materials), the entire mixture must be treated as hazardous waste and disposed of according to institutional and EPA regulations.[5][6]
Step 1: Assess the Waste Material
-
Confirm that the waste is solely this compound and is not contaminated with any hazardous chemicals.
-
Note the physical form (e.g., solid powder, residual material in a container).
Step 2: Containerize and Label the Waste
-
Place the solid this compound waste into a chemically compatible, sealable container. Ensure the container is free from damage and can be securely closed to prevent spills.[6]
-
Affix a waste label to the container. The label should clearly state:
-
"Non-Hazardous Waste"
-
Contents: "this compound"
-
Generator Name and Contact Information
-
Accumulation Start Date
-
Step 3: Select the Disposal Pathway
-
Primary Method (Recommended): Treat as non-hazardous solid laboratory waste. This waste should be transferred to a designated central accumulation area for pickup by your institution's licensed waste disposal contractor.
-
Alternative Method (Institution-Permitting): Some institutions allow for certain non-hazardous solids to be placed directly into the municipal waste stream (dumpster).[7] Crucially, do not place chemical waste in internal laboratory trash cans , as this can pose a risk to custodial staff.[7]
-
Prohibited Method: Do not dispose of this compound down the sanitary sewer. It is not water-soluble and could clog plumbing.[2] Drain disposal is only permissible for specific, approved aqueous solutions.[8][9]
Step 4: Final Disposal and Documentation
-
Follow your facility's specific procedures for requesting a waste pickup or transferring the container to the designated accumulation area.
-
Maintain a log of all chemical waste disposal activities as required by your institution and regulatory bodies like the EPA.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: This guide provides general procedures based on available safety data. It is not a substitute for local regulations or the guidance of your institution's Environmental Health & Safety (EHS) department. Always consult with your EHS office for specific disposal protocols at your facility.[5][10]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Tristearin-d40
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Tristearin-d40. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its non-deuterated counterpart Tristearin, is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The primary physical form of Tristearin is a solid, which may be a crystal or powder.
Quantitative Data Summary
| Parameter | Value | Source |
| Physical State | Solid (Crystal - Powder) | |
| Color | White - Slightly pale yellow | |
| Melting Point | 73°C | |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide (upon combustion) | [1][3] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[2][3] A face shield may be required in situations with a higher risk of dust generation. | To protect eyes from dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or latex) and a lab coat or other protective clothing.[2][3][4] | To prevent skin contact with the powder. |
| Respiratory Protection | A dust respirator (NIOSH/MSHA or European Standard EN 149 approved) should be used if dust is generated and engineering controls (e.g., fume hood) are not sufficient.[1][3] | To avoid inhalation of airborne particles. |
Safe Handling and Operational Workflow
Proper handling techniques are crucial to maintain the integrity of this compound, particularly its isotopic purity, and to ensure personnel safety. Deuterated compounds are often hygroscopic, readily absorbing moisture from the atmosphere.[5][6]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
First Aid and Emergency Procedures
In the event of exposure, follow these immediate first-aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] If irritation persists, seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. If a large amount is ingested, seek medical advice.[1][2] |
Spill Response
For small spills, wipe up the material with a damp cloth and clean the area with water.[1] For larger spills, cover with an inert absorbent material (e.g., sand or earth), collect the material, and place it in a suitable container for disposal.[1] Ensure there is adequate ventilation and wear appropriate PPE during cleanup.
Storage and Disposal
Proper storage is essential to maintain the quality of this compound, and appropriate disposal is necessary to ensure environmental safety.
Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[2]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][2][3]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While the product is not considered hazardous, it should not be released into the environment in large quantities.[1]
Logical Decision-Making for PPE Selection
The selection of appropriate PPE is dependent on the specific procedure being performed and the potential for exposure.
PPE Selection Logic
Caption: A flowchart to guide the selection of appropriate PPE based on procedural risks.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
